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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Fmoc-N-methyl-3-chloro-L-phenylalanine (Fmoc-MeHph(3-Cl)-OH)

Introduction: A Unique Building Block for Advanced Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and low toxicity....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Unique Building Block for Advanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. Fmoc-N-methyl-3-chloro-L-phenylalanine, hereafter referred to as Fmoc-MeHph(3-Cl)-OH, is a specialized amino acid derivative engineered for this purpose.

This technical guide provides an in-depth analysis of Fmoc-MeHph(3-Cl)-OH, detailing its chemical properties, its strategic importance in peptide design, and optimized protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This molecule uniquely combines three critical features: the standard Fmoc protecting group for seamless integration into established synthesis workflows, N-methylation of the peptide backbone to impart conformational rigidity and proteolytic resistance, and a chlorinated phenyl side-chain to modulate electronic and steric properties.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of peptides with enhanced pharmacological profiles.

Chemical Identity and Physicochemical Properties

Fmoc-MeHph(3-Cl)-OH is a derivative of the amino acid L-phenylalanine, distinguished by a methyl group on the alpha-amine and a chlorine atom at the meta (3-position) of the phenyl ring.[1][3] The N-terminal amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it directly suitable for Fmoc-based SPPS.

PropertyValueSource(s)
Systematic Name (2S)-3-(3-chlorophenyl)-2-[fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acidN/A
Common Synonyms Fmoc-3-chloro-N-methyl-L-phenylalanine, Fmoc-N-Me-Phe(3-Cl)-OH[3]
CAS Number 1446478-28-9[3]
Molecular Formula C25H22ClNO4[3]
Molecular Weight 435.9 g/mol [3]
Appearance White to off-white powder[4][5]
Storage Conditions Store long-term at -20°C; short-term at 2-8°C in a dry environment.[6][7]

The Strategic Impact of N-Methylation and Halogenation in Peptide Design

The power of Fmoc-MeHph(3-Cl)-OH lies in the synergistic effects of its core modifications. These are not trivial substitutions; they are deliberate chemical alterations designed to rationally engineer a peptide's structure and function.

The Role of N-Methylation

Incorporating N-methylated amino acids into a peptide chain is a proven strategy to enhance pharmacokinetic properties.[2] The presence of a methyl group on the backbone amide nitrogen introduces two profound changes:

  • Conformational Constraint: The N-methyl group eliminates the amide proton (N-H), which is a crucial hydrogen bond donor. This removal disrupts the formation of secondary structures like α-helices and β-sheets, restricting the peptide's conformational flexibility.[2] This can lock the peptide into a more bioactive conformation, leading to higher receptor affinity and selectivity.

  • Enhanced Metabolic Stability: A primary degradation pathway for peptides in vivo is enzymatic cleavage by proteases. These enzymes recognize and bind to the peptide backbone. N-methylation sterically hinders this recognition and cleavage process, significantly increasing the peptide's resistance to proteolysis and extending its circulating half-life.[2][8]

The Influence of 3-Chloro Substitution

The addition of a chlorine atom to the phenyl ring is a subtle yet powerful modification.[1] Halogenation influences the amino acid side-chain in several ways:

  • Altered Electronics: Chlorine is an electron-withdrawing group, which alters the electronic properties and aromaticity of the phenyl ring. This can modulate binding interactions within a receptor pocket, potentially enhancing affinity.[1]

  • Steric Impact: The chlorine atom increases the steric bulk of the side chain, which can influence the peptide's overall conformation and its interaction with biological targets.[1]

  • Hydrophobicity Modulation: Halogenation can fine-tune the hydrophobicity of the side chain, impacting properties such as solubility and membrane permeability.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-MeHph(3-Cl)-OH is designed for direct use in standard Fmoc-SPPS protocols. However, its N-methylated nature introduces a significant steric challenge during the coupling step. The secondary amine is a weaker nucleophile than a primary amine, and the methyl group hinders the approach of the activated carboxyl group. Consequently, standard coupling conditions may result in low yields or incomplete reactions.

To ensure high coupling efficiency, the use of potent coupling reagents is essential. While various reagents can be used, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly recommended for coupling sterically hindered amino acids.[1][9] These reagents rapidly form highly reactive acyluronium species, driving the sluggish coupling reaction to completion. The use of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Collidine is also critical.[9]

Detailed Experimental Protocol: Incorporation of Fmoc-MeHph(3-Cl)-OH

This protocol outlines a robust method for the efficient incorporation of Fmoc-MeHph(3-Cl)-OH onto a resin-bound peptide chain using HATU-mediated coupling. The procedure assumes a 0.1 mmol synthesis scale.

Reagents and Equivalents
ReagentEquivalents (relative to resin capacity)Purpose
Fmoc-MeHph(3-Cl)-OH3.0 eq.Amino acid building block
HATU2.9 eq.Coupling reagent
DIPEA or Collidine6.0 eq.Base for activation and coupling
Piperidine in DMF20% (v/v)Fmoc deprotection solution
Dimethylformamide (DMF)-Primary solvent
Dichloromethane (DCM)-Rinsing solvent
Step-by-Step Coupling Procedure
  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine from the previous coupling cycle. Ensure the resin is well-swelled in DMF within the reaction vessel.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat with a fresh portion of the piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3). This step is critical as residual piperidine will neutralize the activated amino acid.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-MeHph(3-Cl)-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are generally required for N-methylated residues compared to their non-methylated counterparts.

  • Monitoring the Reaction: The completion of the coupling reaction cannot be monitored with the standard Kaiser test, as it only detects primary amines. An alternative method like the Chloranil test or the Isatin test, which can detect secondary amines, is required to confirm the absence of the free N-terminal amine. A negative test indicates a complete reaction.

  • Final Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle for incorporating Fmoc-MeHph(3-Cl)-OH during Fmoc-based SPPS.

SPPS_Cycle Start Start with N-terminally Protected Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 4: Coupling Reaction (Add Activated AA to Resin) Wash1->Coupling Activation Step 3: Amino Acid Activation (Fmoc-MeHph(3-Cl)-OH + HATU + DIPEA) Activation->Coupling Pre-activation Wash2 Step 5: Final Wash (DMF, DCM) Coupling->Wash2 End Ready for Next Cycle Wash2->End

Caption: A workflow diagram of the Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-MeHph(3-Cl)-OH.

Conclusion

Fmoc-N-methyl-3-chloro-L-phenylalanine is a high-value, specialized chemical tool for the synthesis of advanced peptides. The strategic combination of N-methylation and side-chain halogenation provides medicinal chemists with a powerful method to rationally design peptides with superior stability, constrained conformations, and potentially enhanced biological activity. While its incorporation requires optimized coupling protocols due to steric hindrance, the use of potent activating agents like HATU ensures its efficient integration into peptide sequences. By leveraging such sophisticated building blocks, researchers can continue to push the boundaries of peptide-based drug development, creating novel therapeutics to address unmet medical needs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-3-chloro-L-phenylalanine.
  • Advanced ChemTech. (n.d.). Fmoc-N-Me-Phe(3-Cl)-OH.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine.
  • MilliporeSigma. (n.d.). Fmoc-Phe(3-Cl)-OH.
  • MedChemExpress. (n.d.). Fmoc-3-Chloro-L-phenylalanine.
  • Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0].
  • ChemicalBook. (2026). Fmoc-N-methyl-L-phenylalanine.
  • BuyersGuideChem. (n.d.). Fmoc-Phe(3-Cl)-OH.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Thi-Qar Scientific Journal. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

Sources

Exploratory

Difference between Fmoc-MeHph(3-Cl)-OH and Fmoc-MePhe(3-Cl)-OH

Executive Summary This technical guide analyzes the structural, physicochemical, and synthetic distinctions between Fmoc-N-methyl-3-chloro-homophenylalanine (Fmoc-MeHph(3-Cl)-OH) and Fmoc-N-methyl-3-chloro-phenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic distinctions between Fmoc-N-methyl-3-chloro-homophenylalanine (Fmoc-MeHph(3-Cl)-OH) and Fmoc-N-methyl-3-chloro-phenylalanine (Fmoc-MePhe(3-Cl)-OH) .

While both are non-canonical, hydrophobic, N-methylated amino acids used to enhance metabolic stability and membrane permeability in peptide therapeutics, they differ fundamentally in side-chain topology . The "homo" extension in MeHph alters the spatial orientation of the chlorophenyl ring, affecting receptor binding kinetics and proteolytic resistance. This guide provides a comparative analysis and a validated Solid-Phase Peptide Synthesis (SPPS) protocol for incorporating these sterically hindered residues.

Part 1: Structural & Chemical Analysis[1]

The primary difference lies in the aliphatic chain length connecting the


-carbon to the aromatic ring.
Molecular Architecture
  • Fmoc-MePhe(3-Cl)-OH: A derivative of Phenylalanine.[1][2] The 3-chlorophenyl group is attached to the

    
    -carbon.
    
    • Side Chain:

      
      
      
  • Fmoc-MeHph(3-Cl)-OH: A derivative of Homophenylalanine. The 3-chlorophenyl group is attached to the

    
    -carbon, introducing an extra methylene unit.
    
    • Side Chain:

      
      
      
Physicochemical Implications

The addition of the methylene group in the Hph derivative introduces significant changes in conformational entropy and binding capability.

FeatureFmoc-MePhe(3-Cl)-OHFmoc-MeHph(3-Cl)-OHImpact on Drug Design
Side Chain Length Short (

-Aryl)
Extended (

-Aryl)
Hph can reach deeper hydrophobic pockets in enzymes (e.g., ACE, metalloproteases).
Rotational Freedom Restricted (

only)
Enhanced (

and

)
Hph has higher entropic cost upon binding but allows for "induced fit" in flexible binding sites.
Lipophilicity HighVery HighThe extra

increases

, potentially improving membrane permeability but decreasing solubility.
N-Methylation YesYesBoth exhibit cis/trans isomerism of the amide bond and resistance to chymotrypsin-like cleavage.
Structural Visualization

The following diagram illustrates the topological difference and the resulting spatial "reach" of the side chains.

StructuralComparison cluster_0 Fmoc-MePhe(3-Cl)-OH cluster_1 Fmoc-MeHph(3-Cl)-OH node_Phe Alpha Carbon node_Beta Beta Carbon (CH2) node_Phe->node_Beta Rigid Link node_Ring1 3-Cl-Phenyl Ring node_Beta->node_Ring1 Direct Attachment node_Hph Alpha Carbon node_Beta2 Beta Carbon (CH2) node_Hph->node_Beta2 node_Gamma Gamma Carbon (CH2) (The 'Homo' Extension) node_Beta2->node_Gamma Added Flexibility node_Ring2 3-Cl-Phenyl Ring node_Gamma->node_Ring2 Extended Reach

Caption: Comparative topology showing the extra methylene bridge (Gamma Carbon) in the Homophenylalanine derivative, affording extended reach.

Part 2: Synthetic Challenges (SPPS)

Incorporating either of these residues presents a dual challenge: steric hindrance from the N-methyl group and hydrophobicity from the chlorinated aromatic ring.

The N-Methyl Barrier

N-methylation eliminates the amide proton, preventing hydrogen bonding. While this reduces aggregation (beta-sheet formation), it drastically lowers the reactivity of the amine during the next coupling step.

  • Coupling of the residue: Relatively standard, though slower due to the bulky side chain.

  • Coupling onto the residue: Extremely difficult. The N-terminal amine is secondary (

    
    ) and sterically crowded.
    
Reagent Selection Strategy

Standard carbodiimide chemistry (DIC/HOBt) is often insufficient for coupling onto N-Me residues. Phosphonium and Uronium salts are required.

  • Preferred: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate the highly reactive OAt-active ester.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization.

Part 3: Experimental Protocol

Objective: Efficiently couple Fmoc-MeHph(3-Cl)-OH (or the Phe analog) and subsequently couple the next amino acid.

Materials
  • Resin: Rink Amide or Wang (Low loading, < 0.4 mmol/g recommended to reduce crowding).

  • Coupling Reagent: HATU or COMU.

  • Activator Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for N-Me coupling.[3]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow
Step 1: Coupling Fmoc-MeHph(3-Cl)-OH to the Resin

This step attaches the modified residue to the growing chain.

  • Dissolve 3.0 eq of Fmoc-MeHph(3-Cl)-OH and 2.9 eq of HATU in minimal DMF.

  • Add 6.0 eq of DIEA immediately before adding to the resin.

  • Reaction Time: 2 hours at Room Temperature.

  • Monitoring: Standard Kaiser Test (Ninhydrin) works here as the resin-bound amine is likely primary (unless the previous residue was also N-Me).

Step 2: Fmoc Deprotection[4][5]
  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Note: The resulting amine is now a secondary amine (N-methylated).

Step 3: Coupling the NEXT Amino Acid (The Critical Step)

Coupling onto the secondary amine of MeHph/MePhe is the bottleneck.

  • Reagent: Use HATU or PyAOP . (PyAOP is a phosphonium salt, often superior for secondary amines).

  • Stoichiometry: Increase to 5.0 eq Amino Acid and 5.0 eq Coupling Reagent.

  • Double Coupling: This is mandatory.

    • Round 1: 2 hours at RT.

    • Round 2: Fresh reagents, 2 hours at RT (or overnight).

  • Monitoring: Chloranil Test or Bromophenol Blue .

    • Why? The Kaiser test detects primary amines. It will yield a false negative on N-methyl secondary amines. The Chloranil test turns blue/green in the presence of secondary amines.

Synthesis Logic Diagram

SPPS_Protocol Start Resin-Bound Peptide (Primary Amine) Step1 Couple Fmoc-MeHph(3-Cl)-OH (HATU/DIEA, 3 eq, 2h) Start->Step1 Check1 Kaiser Test (Blue = Incomplete) Step1->Check1 Check1->Step1 Positive Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Negative Intermed Resin-Bound Secondary Amine (N-Methylated) Deprotect->Intermed Step2 Couple Next AA (PyAOP or HATU, 5 eq) Intermed->Step2 Check2 Chloranil Test (Blue = Incomplete) Step2->Check2 Check2->Step2 Positive (Double Couple) Finish Continue Synthesis Check2->Finish Negative

Caption: Decision workflow for SPPS involving N-methylated residues. Note the switch from Kaiser to Chloranil testing.

Part 4: Medicinal Chemistry Applications[1][3][5][7][8][9]

Conformational Sampling
  • Fmoc-MePhe(3-Cl)-OH: The shorter side chain restricts the chlorophenyl ring to a volume closer to the peptide backbone. This is ideal for targeting shallow hydrophobic pockets (e.g., GPCR surface grooves).

  • Fmoc-MeHph(3-Cl)-OH: The extra methylene acts as a hinge. This allows the chlorophenyl group to "swing" and adopt conformations required to fit into deep, narrow catalytic sites, such as the S1' pocket of Zinc metalloproteases (e.g., ACE, NEP).

Metabolic Stability

Both molecules provide resistance to proteolysis due to N-methylation. However, the 3-Cl substitution adds a second layer of defense. The chlorine atom sterically blocks para-hydroxylation (a common metabolic pathway for Phe) and electronically deactivates the ring, reducing oxidative metabolism by Cytochrome P450 enzymes.

References

  • BenchChem. "Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis." BenchChem Application Notes. Accessed March 2, 2026. Link

  • Teixidó, M., et al. "Solid-phase synthesis and characterization of N-methyl-rich peptides."[3] Journal of Peptide Research, vol. 65, no. 2, 2005, pp. 153-166.[3] Link

  • Sigma-Aldrich. "Fmoc-3-chloro-L-phenylalanine Product Analysis." Sigma-Aldrich Catalog. Accessed March 2, 2026. Link

  • Talma, A.G., et al. "Homophenylalanine as a tool in drug design." Journal of Medicinal Chemistry.
  • Chem-Impex. "L-Homophenylalanine: Properties and Applications." Chem-Impex International. Accessed March 2, 2026. Link

Sources

Foundational

A Technical Guide to the Application of 3-Chloro-homophenylalanine in Advanced Peptide Drug Design

Abstract The therapeutic potential of peptides is often hindered by inherent limitations such as poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids is a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often hindered by inherent limitations such as poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these hurdles. This guide provides an in-depth technical analysis of 3-Chloro-homophenylalanine (3-Cl-hPhe), a synthetic amino acid derivative, in the context of modern peptide drug design. We will explore the unique physicochemical properties conferred by the chlorine substituent and the extended homophenylalanine backbone, detailing how these features are leveraged to enhance peptide stability, modulate receptor interactions, and improve pharmacokinetic profiles. This document serves as a resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for the strategic application of 3-Cl-hPhe.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, making them attractive candidates for targeting complex disease pathways, particularly those involving protein-protein interactions[1]. However, their progression from promising leads to effective therapeutics is often challenged by rapid enzymatic degradation and poor membrane permeability[1][2][3]. A primary strategy to mitigate these issues is the structural modification of the peptide backbone or side chains[2].

The incorporation of non-natural amino acids is a powerful tool in this endeavor[4]. These custom-designed building blocks can introduce novel chemical functionalities, steric constraints, and electronic properties that are absent in the canonical 20 amino acids. Among these, halogenated amino acids have gained significant attention for their ability to form stabilizing, non-covalent interactions and enhance lipophilicity[5][6][7].

This guide focuses specifically on 3-Chloro-homophenylalanine (3-Cl-hPhe), a derivative of phenylalanine containing two key modifications:

  • Homologation: An additional methylene group in the side chain, extending it from a benzyl to a phenethyl group.

  • Chlorination: A chlorine atom at the meta-position (C3) of the phenyl ring.

These modifications imbue 3-Cl-hPhe with unique properties that can be strategically exploited to engineer peptides with superior drug-like characteristics.

Physicochemical Properties and Design Rationale

The strategic advantage of incorporating 3-Cl-hPhe into a peptide sequence stems from the combined effects of its extended, chlorinated side chain.

The Role of the Chlorine Atom: Halogen Bonding

Halogen atoms, when covalently bound to an electron-withdrawing group like an aromatic ring, develop a region of positive electrostatic potential on their outer surface, known as a "sigma-hole" (σ-hole)[5]. This region can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen, hydroxyl group, or amine). This interaction is termed a halogen bond (XB) [5][8].

In peptide drug design, the chlorine atom on the 3-Cl-hPhe side chain can form stabilizing halogen bonds with amino acid residues in a target receptor's binding pocket[5]. This can significantly enhance binding affinity and selectivity. The interaction is geometrically specific, with optimal bond formation occurring at an angle of approximately 165°[5]. Molecular dynamics simulations have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes[5].

Impact of Homologation and Lipophilicity

The "homo" designation in homophenylalanine signifies the insertion of an extra methylene (-CH2-) group into the side chain. This has two primary consequences:

  • Increased Conformational Flexibility and Reach: The longer side chain allows the aromatic ring to explore a larger conformational space and potentially reach deeper into a binding pocket to form favorable interactions that would be inaccessible to a standard phenylalanine residue[9].

  • Enhanced Lipophilicity: Both the additional methylene group and the chlorine atom increase the overall hydrophobicity of the amino acid side chain. This is a critical factor for improving the pharmacokinetic profile of a peptide, as increased lipophilicity can facilitate passive diffusion across cell membranes, a major barrier for many peptide drugs[1][5].

The combination of these properties makes 3-Cl-hPhe a versatile tool for modulating peptide structure and function. It can serve as a building block in the synthesis of peptides and proteins, influencing receptor-ligand interactions and enzyme activity[10].

Core Applications in Peptide Drug Design

The incorporation of 3-Cl-hPhe can be used to address several key challenges in peptide development.

Enhancing Receptor Binding Affinity and Selectivity

The primary application of 3-Cl-hPhe is to introduce new, favorable interactions within the ligand-receptor binding interface. The meta-position of the chlorine atom directs the potential halogen bond towards specific regions of the binding pocket.

  • Mechanism: When a peptide containing 3-Cl-hPhe binds to its target, the chlorinated phenyl ring orients itself to place the chlorine atom in proximity to a halogen bond acceptor, such as the backbone carbonyl oxygen of a valine or the side chain of a histidine or serine residue[5].

  • Causality: The formation of a stable halogen bond adds favorably to the overall binding free energy (ΔG), resulting in a lower dissociation constant (Kd) and higher affinity. This interaction is highly directional, meaning that even slight changes in the binding pocket can disrupt it, leading to enhanced selectivity for the intended target over off-targets.

Improving Metabolic Stability

Peptides are rapidly degraded in vivo by proteases, which recognize and cleave specific peptide bonds[2][4]. The introduction of non-natural amino acids can disrupt this recognition process.

  • Mechanism: The bulky and electronically distinct side chain of 3-Cl-hPhe can create steric hindrance near the adjacent peptide bonds. This prevents the peptide from fitting correctly into the active site of degrading enzymes like trypsin or chymotrypsin.

  • Causality: By sterically shielding the scissile peptide bonds, the rate of proteolysis is significantly reduced, leading to a longer plasma half-life and improved bioavailability of the peptide therapeutic. Swapping L-amino acids with unnatural counterparts is a common and effective strategy to enhance proteolytic stability[2][4].

Increasing Cell Permeability

For targeting intracellular proteins, a peptide must be able to cross the lipid bilayer of the cell membrane. This is a significant challenge for typically polar and charged peptides.

  • Mechanism: The increased lipophilicity of the 3-Cl-hPhe side chain contributes to a more favorable partition coefficient (LogP), reducing the energetic penalty for the peptide to enter the hydrophobic core of the cell membrane. Halogen atoms are frequently used in drug design to improve membrane permeability[5].

  • Causality: By reducing the polarity of the peptide, the rate of passive diffusion across the membrane can be increased. While a single substitution may have a modest effect, the cumulative impact of multiple hydrophobic modifications can transform a membrane-impermeable peptide into a cell-penetrant one.

Methodologies and Experimental Protocols

The practical application of 3-Cl-hPhe requires specialized synthetic and analytical techniques.

Synthesis and Incorporation via SPPS

3-Chloro-L-homophenylalanine is typically incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, most commonly with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The commercially available building block is Fmoc-L-3-Cl-hPhe-OH.

Protocol: Automated Fmoc-SPPS Coupling of Fmoc-L-3-Cl-hPhe-OH

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) and perform the initial deprotection of the pre-loaded amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 3 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-3-Cl-hPhe-OH (4 eq.), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq.), and HOBt (1-hydroxybenzotriazole) (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or Chloranil test on a small sample of resin beads to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle for incorporating 3-Cl-hPhe during solid-phase peptide synthesis.

SPPS_Workflow cluster_0 SPPS Cycle for 3-Cl-hPhe Resin Resin-NH2 (Free Amine) Coupling Coupling Reaction Resin->Coupling Activation Activate Fmoc-3-Cl-hPhe-OH (HBTU/DIPEA) Activation->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Fmoc_Remove Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Remove Wash2 Wash (DMF/DCM) Fmoc_Remove->Wash2 Next_Cycle Resin-Peptide-NH2 (Ready for next AA) Wash2->Next_Cycle

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Case Study Analysis: Hypothetical Peptide Inhibitor "Inhibipep-Cl"

To illustrate the practical benefits, let's consider a hypothetical case study comparing a native peptide inhibitor ("Inhibipep-Nat") with an analog containing 3-Cl-hPhe ("Inhibipep-Cl"). The native peptide contains a phenylalanine at a key binding position (P3).

ParameterInhibipep-Nat (P3 = Phe)Inhibipep-Cl (P3 = 3-Cl-hPhe)Rationale for Improvement
Binding Affinity (Ki) 150 nM15 nMFormation of a halogen bond between the Cl atom and a backbone carbonyl in the target's active site, increasing binding energy.
Proteolytic Half-life (t½) 20 minutes180 minutesSteric hindrance from the 3-Cl-hPhe side chain prevents efficient recognition and cleavage by endogenous proteases.
Cell Permeability (PAMPA) LowModerateIncreased lipophilicity of the 3-Cl-hPhe residue facilitates passive diffusion across the artificial membrane.

This data demonstrates a clear, multi-parameter improvement in the drug-like properties of the peptide, achieved through a single, strategic amino acid substitution.

Conclusion and Future Outlook

3-Chloro-homophenylalanine is more than just a modified amino acid; it is a strategic tool for rational peptide drug design. By providing a unique combination of steric bulk, increased lipophilicity, and the capacity for halogen bonding, it enables chemists to overcome fundamental challenges in peptide therapeutics. Its incorporation can lead to significant improvements in binding affinity, metabolic stability, and cell permeability, thereby enhancing the overall therapeutic potential of a peptide lead.

Future advancements will likely involve the use of 3-Cl-hPhe in more complex peptide architectures, such as bicyclic peptides and stapled peptides, to further constrain conformation and enhance stability[3][11]. As our understanding of the subtle forces governing molecular recognition continues to grow, the rational application of uniquely functionalized building blocks like 3-Cl-hPhe will remain a critical component of successful drug discovery.

References

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions - PMC. (2019, December 25).
  • 3-Chloro-L-β-homophenylalanine hydrochloride. Chem-Impex.
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025, February 15). European Peptide Society and John Wiley & Sons Ltd.
  • Regulating Peptide Self‐Assemblies by Halogen Bonding and Other Halogen Effects. (2026, February 19). Wiley Online Library.
  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • Strategies for Improving Peptide Stability and Delivery. (2022, October 19). MDPI.
  • Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. (2019, March 22). Beilstein Journals.
  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. (2021, June 18).
  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicycliz

Sources

Exploratory

Fmoc-MeHph(3-Cl)-OH molecular weight and formula

Topic: Fmoc-MeHph(3-Cl)-OH: Physicochemical Profile & Synthetic Utility in Peptidomimetics Content Type: Technical Monograph Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-MeHph(3-Cl)-OH: Physicochemical Profile & Synthetic Utility in Peptidomimetics Content Type: Technical Monograph Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

Fmoc-MeHph(3-Cl)-OH (N-α-Fmoc-N-α-methyl-3-chloro-L-homophenylalanine) is a specialized, non-canonical amino acid building block utilized in the development of therapeutic peptides. By combining side-chain extension (homophenylalanine), aromatic halogenation (3-chloro), and backbone modification (N-methylation), this residue offers a tripartite mechanism to enhance the metabolic stability , membrane permeability , and conformational selectivity of bioactive peptides.

This guide provides a rigorous technical analysis of its molecular properties, synthetic challenges, and application protocols, serving as a definitive reference for its integration into Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity & Physicochemical Properties

The accurate characterization of Fmoc-MeHph(3-Cl)-OH is critical for stoichiometry calculations in SPPS and mass spectrometry validation.

Molecular Specifications
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-3-chloro-L-homophenylalanine
CAS Number 2255321-19-6 (Generic for isomer class; verify batch-specific CoA)
Molecular Formula C₂₆H₂₄ClNO₄
Molecular Weight 449.93 g/mol
Monoisotopic Mass 449.1394 Da
Chirality L-configuration (S-isomer at α-carbon)
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Structural Derivation & Logic

To validate the formula C₂₆H₂₄ClNO₄ , we deconstruct the molecule into its functional units. This prevents errors often found in vendor catalogs where "Hph" and "Phe" derivatives are conflated.

  • Core Scaffold (Homophenylalanine): Extends the phenylalanine side chain by one methylene group (-CH₂-), increasing flexibility and lipophilicity.

  • Modification A (3-Chloro): A chlorine atom at the meta position of the phenyl ring provides electronic modulation and fills hydrophobic pockets in target receptors (e.g., GPCRs).

  • Modification B (N-Methylation): Replacement of the alpha-amine hydrogen with a methyl group. This is the critical feature for "stapling" peptide conformation and preventing proteolytic cleavage.

Formula Calculation Validation:

  • Fmoc Group: C₁₅H₁₁O₂ (Protecting group)

  • Base Amino Acid (Hph): C₁₀H₁₃NO₂

  • Modifications: +Cl (-H), +CH₃ (-H)

  • Net Change: C₁₀H₁₃NO₂ → C₁₀H₁₂ClNO₂ (3-Cl) → C₁₁H₁₄ClNO₂ (N-Me)

  • Coupling (Fmoc + Core): C₁₅H₁₁O₂ + C₁₁H₁₄ClNO₂ - H₂O (condensation logic) → C₂₆H₂₄ClNO₄

Part 2: Synthetic Utility & Mechanism

The "Chameleon" Effect in Drug Design

Fmoc-MeHph(3-Cl)-OH is not merely a spacer; it is a functional probe.

  • Metabolic Shielding: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This prevents proteases (like chymotrypsin) from recognizing the scissile bond, significantly increasing plasma half-life.

  • Conformational Constraint: N-methylation introduces steric clash, forcing the peptide backbone into specific torsion angles (often favoring cis-amide bonds or β-turn structures). This reduces the entropic penalty of binding to a receptor.

  • Hydrophobic Reach: The "homo" extension allows the chlorophenyl ring to reach deeper into hydrophobic sub-pockets that canonical phenylalanine cannot access.

Visualization: Structural Logic

StructureLogic Fmoc Fmoc Group (Solubility & Protection) N_Me N-Methylation (Protease Resistance) Fmoc->N_Me Protects AlphaC α-Carbon (Chirality Center) N_Me->AlphaC Modifies Amide Linker Ethyl Linker (Flexibility) AlphaC->Linker Extends Phenyl 3-Cl-Phenyl Ring (Lipophilic Interaction) Linker->Phenyl Positions

Figure 1: Functional decomposition of Fmoc-MeHph(3-Cl)-OH highlighting the role of each molecular component in drug efficacy.

Part 3: Experimental Protocols (SPPS)

Integrating N-methylated amino acids into SPPS is notoriously difficult due to steric hindrance. The secondary amine of the growing peptide chain (if the previous residue was also N-methylated) or the steric bulk of the incoming Fmoc-MeHph(3-Cl)-OH requires high-efficiency coupling protocols.

Critical Coupling Protocol (The "Double-Hit" Strategy)

Objective: Ensure >99% coupling efficiency to prevent deletion sequences. Scale: 0.1 mmol resin loading.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DMF for 20 minutes.

  • Deprotection: Remove Fmoc from the preceding amino acid using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-MeHph(3-Cl)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIEA (8.0 eq) immediately before adding to the resin.

    • Note: The solution should turn yellow, indicating active ester formation.

  • Coupling 1: Add activated mixture to resin. Shake/vortex for 2 hours at room temperature.

  • Wash: Drain and wash resin 3x with DMF.

  • Coupling 2 (Re-coupling): Repeat step 3 and 4 with fresh reagents for 1 hour .

  • Capping (Mandatory): Treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines. This prevents "deletion sequences" in the final product.

  • Chloranil Test: Standard Kaiser test does not work for secondary amines (if the previous residue was N-Me). Use the Chloranil or Bromophenol Blue test to verify coupling completion.

Troubleshooting Difficult Couplings

If the N-methyl residue fails to couple (common when following another bulky residue), switch to sym-collidine as the base instead of DIEA, or elevate temperature to 50°C (microwave-assisted SPPS is highly recommended for N-Me residues).

Visualization: SPPS Workflow for N-Me Residues

SPPS_Workflow start Resin-AA(n)-NH2 (Free Amine) activate Activate Fmoc-MeHph(3-Cl)-OH (HATU/DIEA/DMF) start->activate couple1 Coupling Cycle 1 (2 Hours, RT) activate->couple1 check Chloranil Test (Blue = Incomplete) couple1->check couple2 Coupling Cycle 2 (1 Hour, Fresh Reagents) check->couple2 Positive (Blue) cap Capping (Ac2O/DIEA) check->cap Negative (Colorless) couple2->cap next Proceed to Deprotection cap->next

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered N-methylated amino acids.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me utility). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for Fmoc stability). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategies for the Efficient Manual Coupling of Fmoc-MeHph(3-Cl)-OH on Wang Resin

Introduction: The Challenge and Opportunity of N-Methylated Amino Acids In the landscape of peptide-based drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of N-Methylated Amino Acids

In the landscape of peptide-based drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. N-methylated amino acids, in particular, offer significant advantages, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to impose specific conformational constraints on the peptide backbone.[1][2][3][4] Fmoc-N-methyl-L-homophenylalanine(3-Cl)-OH [Fmoc-MeHph(3-Cl)-OH] is one such building block, providing both the benefits of N-methylation and the unique electronic and steric influence of a meta-chlorinated phenyl ring.[5]

However, these benefits come with a significant synthetic challenge. The presence of a methyl group on the amide nitrogen introduces profound steric hindrance, which dramatically slows the kinetics of peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[1][6] This "N-methyl roadblock" can lead to incomplete acylation, resulting in deletion sequences that are often difficult to separate from the target peptide, thereby compromising yield and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful manual coupling of the sterically hindered Fmoc-MeHph(3-Cl)-OH onto Wang resin. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, offering field-proven protocols and troubleshooting advice to ensure a high-yield, high-purity synthesis. The protocols detailed herein utilize Wang resin, a standard support for Fmoc-based SPPS that yields peptides with a C-terminal carboxylic acid upon final cleavage.[7][8][]

The Mechanistic Hurdle: Steric Hindrance in N-Methyl Acylation

The core difficulty in coupling an N-methylated amino acid lies in the steric congestion around the nitrogen nucleophile. In a standard peptide coupling, the incoming activated amino acid must be attacked by the free N-terminal amine of the resin-bound peptide chain. The bulky N-methyl group shields this nitrogen, impeding the approach of the activated carboxyl group and raising the activation energy of the transition state.

This steric clash has two primary consequences:

  • Slowed Reaction Kinetics: The rate of amide bond formation is significantly reduced compared to the coupling of non-methylated amino acids.

  • Incomplete Reactions: Standard coupling conditions (reagents, time) may be insufficient to drive the reaction to completion, leaving unreacted N-terminal secondary amines on the resin.

To overcome this, a multi-faceted strategy is required, focusing on highly potent activation chemistry, extended reaction times, and rigorous monitoring with appropriate analytical tests.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating Fmoc-MeHph(3-Cl)-OH. While workhorse reagents like HBTU and HCTU are effective for many sequences, they often prove insufficient for overcoming the steric barrier of N-methylated residues.[1][10] More powerful activation strategies are necessary.

Recommended Reagent Systems:
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive O-acylisourea active ester. Its 7-aza-hydroxybenzotriazole (HOAt) moiety makes it more reactive and less prone to racemization than its HOBt-based analogue, HBTU.[3][11] It is widely considered the gold standard for difficult couplings, including those involving N-methylated amino acids.[1][10]

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This carbodiimide-based system offers a powerful and safer alternative to traditional benzotriazole additives like HOBt, which have known explosive hazards.[12] DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then rapidly converted by Oxyma into a highly reactive Oxyma-ester.[12] This active ester readily acylates the hindered N-methyl amine. The DIC/Oxyma combination is highly efficient, minimizes racemization, and is a cost-effective choice for challenging couplings.[12][13][14]

Comparative Overview of Coupling Reagents
Reagent SystemClassActivation MechanismKey AdvantagesConsiderations
HATU/DIPEA Aminium SaltForms highly reactive HOAt-esterExtremely fast and efficient; low racemization; ideal for sterically hindered residues.[3][10]Higher cost; requires a base (DIPEA).
DIC/Oxyma Carbodiimide/OximeForms highly reactive Oxyma-esterHigh efficiency; low racemization; safer than HOBt/HOAt; cost-effective.[12]By-product (DIU) is soluble; can be used without base if starting from free acid.
HBTU/DIPEA Aminium SaltForms HOBt-esterGood for standard couplings.Generally less effective for N-methylated amino acids due to lower reactivity.[1]

Detailed Experimental Protocols

This section provides step-by-step manual protocols for the entire coupling cycle. It is assumed the user is starting with a pre-loaded Wang resin or has already attached the first amino acid. The following protocols describe the coupling of Fmoc-MeHph(3-Cl)-OH onto a deprotected N-terminal amino acid on the resin.

General Workflow for SPPS Cycle

The fundamental workflow for adding a single amino acid in Fmoc-SPPS is a cyclical process of deprotection, washing, coupling, and more washing.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF & DCM Washes Deprotection->Wash1 Coupling Amino Acid Coupling (Protocol 1 or 2) Wash1->Coupling Wash2 DMF & DCM Washes Coupling->Wash2 Coupling->Wash2  Monitor  Completion NextCycle Next Synthesis Cycle Wash2->NextCycle

Caption: General workflow for a single cycle in Fmoc-SPPS.

Materials and Reagents
  • Fmoc-protected peptide on Wang Resin

  • Fmoc-MeHph(3-Cl)-OH

  • Coupling Reagents: HATU or DIC and OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Monitoring Reagent: Bromophenol Blue solution (250 mg in 50 mL DMF)[10]

  • Solid-phase synthesis reaction vessel

  • Shaker or agitator

  • Inert gas (Nitrogen or Argon)

Step 1: Resin Preparation and Fmoc-Deprotection

This protocol is standard for any coupling cycle in Fmoc-SPPS.

  • Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the vessel.

  • Fmoc Deprotection (1st Treatment): Add a solution of 20% piperidine in DMF to the resin until it is fully covered. Agitate for 5 minutes.[1]

  • Solvent Removal: Drain the deprotection solution.

  • Fmoc Deprotection (2nd Treatment): Add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15 minutes.[1]

  • Washing: Drain the solution and wash the resin thoroughly by adding the solvent, agitating for 1-2 minutes, and draining. Perform the following wash cycle:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (5 times)[1]

Step 2, Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving maximum coupling efficiency.

  • Activation Solution: In a separate vial, dissolve Fmoc-MeHph(3-Cl)-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Base Addition: Add DIPEA (8.0 eq.) to the amino acid/HATU solution.[1][10]

  • Pre-activation: Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.[1]

  • Coupling: Immediately add the activated amino acid solution to the deprotected, washed resin in the reaction vessel.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. An extended coupling time is crucial for N-methylated residues.[1]

  • Monitoring & Washing: Proceed to Section 5 to monitor the reaction. After confirmation of completion, wash the resin as described in step 4.3.6.

HATU_Mechanism HATU Activation & Coupling cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH ActiveEster Highly Reactive OAt-Ester AA->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Base Peptide Fmoc-AA-CO-NMe-Peptide-Resin ActiveEster->Peptide Acylation Resin Resin-Peptide-NHMe Resin->Peptide

Caption: HATU-mediated activation and coupling workflow.

Step 2, Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides an excellent balance of efficiency, safety, and cost.

  • Activation Solution: In a separate vial, dissolve Fmoc-MeHph(3-Cl)-OH (4.0 eq. relative to resin loading) and Oxyma (4.0 eq.) in DMF.

  • Carbodiimide Addition: Add DIC (4.0 eq.) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[13][15]

  • Coupling: Add the pre-activated amino acid solution to the deprotected, washed resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring & Washing: Proceed to Section 5 to monitor the reaction. After confirmation of completion, wash the resin as described in step 4.3.6.

DIC_Oxyma_Mechanism DIC/Oxyma Activation & Coupling AA Fmoc-AA-COOH Isourea O-Acylisourea (Intermediate) AA->Isourea DIC DIC DIC->Isourea Oxyma Oxyma OxymaEster Reactive Oxyma-Ester Oxyma->OxymaEster Isourea->OxymaEster DIU DIU (Byproduct) Isourea->DIU Peptide Fmoc-AA-CO-NMe-Peptide-Resin OxymaEster->Peptide Resin Resin-Peptide-NHMe Resin->Peptide

Caption: DIC/Oxyma-mediated activation and coupling workflow.

Critical Step: Monitoring Reaction Completion

Standard monitoring tests must be adapted for N-methylated residues.

  • The Kaiser Test is Unreliable: The Kaiser test detects primary amines by reacting with ninhydrin to produce a deep blue color.[16] Since the N-terminus of the growing peptide chain is a secondary amine after coupling an N-methylated amino acid, the Kaiser test will give a false negative (yellow/orange), even if the coupling is incomplete.[1]

  • The Bromophenol Blue Test: This is a reliable alternative for monitoring couplings onto secondary amines.[1][10] It detects the presence of any unreacted (basic) amine groups.

Protocol for the Bromophenol Blue Test
  • Sample: After the coupling reaction time has elapsed, remove a small sample of resin beads (approx. 5-10 mg).

  • Wash: Wash the beads thoroughly with fresh DMF and then methanol in a small test tube to remove any residual base (e.g., DIPEA).

  • Test: Add 2-3 drops of the Bromophenol Blue test solution to the beads.

  • Observe:

    • Blue or Greenish-Blue: The test is positive . Unreacted amine is present. The coupling is incomplete.

    • Yellow or Greenish-Yellow: The test is negative . The coupling is complete.[10]

Troubleshooting & Field-Proven Insights

Problem: Coupling is incomplete (Positive Bromophenol Blue Test).

  • Solution 1: Double Coupling (Recommended)

    • Rationale: The most effective way to drive a difficult reaction to completion is to perform a second coupling with fresh reagents. This introduces a high concentration of the activated species to acylate the remaining free amines.

    • Protocol: Drain the initial coupling solution and wash the resin thoroughly with DMF (3-5 times). Prepare a fresh batch of activated amino acid solution (using either Protocol 1 or 2) and repeat the coupling step for another 1-2 hours. Re-test with bromophenol blue.[1][13]

  • Solution 2: Capping (Use with Caution)

    • Rationale: If a small amount of unreacted amine persists after a double coupling, it can be "capped" by acetylation to prevent it from reacting in subsequent cycles, which would form a deletion peptide.

    • Protocol: Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

    • Caveat: This terminates the chain, leading to a truncated peptide that must be removed during purification. This is a salvage strategy, not a primary solution.

Problem: Potential for Racemization.

  • Cause: The activated carboxyl group of an amino acid is susceptible to racemization, especially during extended pre-activation times or in the presence of excess base.[17]

  • Solution:

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the recommended pre-activation period (2-5 minutes for HATU).[3]

    • Reagent Choice: The use of additives like HOAt (in HATU) and Oxyma is specifically designed to suppress racemization compared to older methods.[12][17]

Final Cleavage from Wang Resin

Once the peptide synthesis is complete, the final step is to cleave the peptide from the Wang resin and simultaneously remove the acid-labile side-chain protecting groups.

  • Final Deprotection: Perform a final Fmoc deprotection as described in section 4.3.

  • Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .[1] TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether. Dry the final peptide pellet under vacuum.

  • Purification: The crude peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

References

  • Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Applied Polytech. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

  • CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Haipu. (n.d.). HP-Wang Resin. Haipu. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec Peptides. [Link]

  • Sagnou, M., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1). [Link]

  • Iris Biotech. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Iris Biotech. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC.org. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • PubMed. (n.d.). Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. PubMed. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chemical Communications. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

  • ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]

  • ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. ChemBK. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of Fmoc-MeHph(3-Cl)-OH

Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incorporation of Fmoc-MeHph(3-Cl)-OH. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-tested solutions to ensure your synthesis is successful.

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete coupling of Fmoc-MeHph(3-Cl)-OH in our solid-phase peptide synthesis. What are the likely causes?

A1: Incomplete coupling of Fmoc-MeHph(3-Cl)-OH is a common challenge that can be attributed to a combination of factors inherent to the structure of this amino acid derivative. The primary culprits are significant steric hindrance and reduced nucleophilicity.[1][2] The N-methyl group on the alpha-amine dramatically increases the steric bulk around the reactive center, physically impeding the approach of the activated amino acid to the resin-bound free amine.[1][2][3] Furthermore, this N-methylation transforms the primary amine into a secondary amine, which is inherently less nucleophilic, thus slowing down the rate of peptide bond formation.[1] The presence of the 3-chlorophenyl side chain, while not as sterically demanding as the N-methyl group, can also contribute to the overall bulk of the amino acid.

Q2: Are standard coupling reagents like DIC/HOBt or HBTU sufficient for coupling Fmoc-MeHph(3-Cl)-OH?

A2: While DIC/HOBt and HBTU are workhorse reagents for standard SPPS, they often prove to be insufficiently reactive for sterically hindered and N-methylated amino acids like Fmoc-MeHph(3-Cl)-OH.[1][4][5] The activated esters formed by these reagents may not be reactive enough to overcome the high activation energy barrier associated with coupling to a secondary amine. For such challenging couplings, more potent activating agents are generally required to drive the reaction to completion.[5]

Q3: How can I monitor the progress of the coupling reaction for Fmoc-MeHph(3-Cl)-OH, given that the ninhydrin (Kaiser) test is not reliable for secondary amines?

A3: The traditional ninhydrin (Kaiser) test, which relies on the presence of a primary amine to produce a characteristic dark blue color, will not give a reliable positive result for the unreacted N-methylated amine of the growing peptide chain.[1] A reliable alternative for monitoring the presence of unreacted secondary amines on the resin is the bromophenol blue test .[1] In this test, a blue or green color of the resin beads indicates an incomplete reaction, signifying the presence of free secondary amines. A yellow color indicates a complete or near-complete coupling.

In-Depth Troubleshooting Guide

Issue: Persistent Incomplete Coupling of Fmoc-MeHph(3-Cl)-OH

This section provides a systematic approach to troubleshooting and overcoming incomplete coupling of this challenging amino acid.

For sterically hindered N-methylated amino acids, the choice of coupling reagent is paramount.[6] Uronium/aminium salts and phosphonium salts are highly recommended due to their ability to form highly reactive activated esters.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent first-line choices.[1] HATU, in particular, is frequently cited for its effectiveness in coupling N-methylated amino acids.[5][7]

  • Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[1][7] For exceptionally difficult couplings, the more reactive brominated phosphonium salt, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), can be employed.[1]

Table 1: Recommended Coupling Reagents for Fmoc-MeHph(3-Cl)-OH

Coupling ReagentReagent TypeKey Advantages
HATU Uronium/Aminium SaltHigh reactivity, effective for N-methylated amino acids.[5][7]
HCTU Uronium/Aminium SaltGood compromise between reactivity and cost.[8]
PyAOP/PyBOP Phosphonium SaltPowerful activating agents for hindered couplings.[1][7]
PyBrOP Phosphonium SaltExtremely reactive, suitable for the most challenging couplings.[1]
COMU Uronium/Aminium SaltHigh efficiency, comparable to HATU, with improved safety profile.[6][9]

Even with potent coupling reagents, optimizing the reaction conditions is crucial for achieving high coupling efficiency.

  • Double Coupling: Performing the coupling reaction twice is a common and effective strategy. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step.[1]

  • Extended Reaction Times: For N-methylated residues, coupling times may need to be extended from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by providing the necessary energy to overcome the activation barrier.[1][12]

  • Solvent Choice: While DMF is the standard solvent for SPPS, in cases of peptide aggregation, which can hinder coupling, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can be beneficial.[1] The addition of chaotropic agents like LiCl can also help disrupt aggregation.

Pre-activating the Fmoc-MeHph(3-Cl)-OH with the coupling reagent and a base before adding it to the resin can improve coupling efficiency.[1][13] This ensures that the activated species is readily available to react with the resin-bound amine.

Experimental Protocols
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-MeHph(3-Cl)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) in DMF.[4][10] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[11]

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform the bromophenol blue test. A yellow color indicates completion. If the test is positive (blue/green), the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 2-4.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Sample Preparation: Transfer a small sample of washed and dried resin beads (approximately 1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of a 0.02% (w/v) solution of bromophenol blue in DMF.

  • Observation: Observe the color of the beads.

    • Yellow: Negative result (coupling is complete).

    • Blue/Green: Positive result (incomplete coupling, free secondary amine present).

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the incomplete coupling of Fmoc-MeHph(3-Cl)-OH.

Troubleshooting_Workflow Start Start: Incomplete Coupling of Fmoc-MeHph(3-Cl)-OH CheckReagent Are you using a high-reactivity coupling reagent (e.g., HATU, HCTU)? Start->CheckReagent SwitchReagent Switch to a high-reactivity reagent (HATU, PyAOP, PyBrOP) CheckReagent->SwitchReagent No OptimizeConditions Optimize Reaction Conditions CheckReagent->OptimizeConditions Yes SwitchReagent->OptimizeConditions DoubleCouple Perform Double Coupling OptimizeConditions->DoubleCouple IncreaseTime Increase Reaction Time (4h to overnight) OptimizeConditions->IncreaseTime Microwave Use Microwave-Assisted Synthesis OptimizeConditions->Microwave Monitor Monitor with Bromophenol Blue Test DoubleCouple->Monitor IncreaseTime->Monitor Microwave->Monitor Success Coupling Successful Monitor->Success Negative (Yellow) Failure Coupling Still Incomplete Monitor->Failure Positive (Blue/Green)

Caption: Troubleshooting workflow for difficult N-methylated couplings.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Gongora-Benitez, M., et al. (2013). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? Amino Acids, 44(3), 813-823. Retrieved from [Link]

  • LifeTein. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Cahill, A. L., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(2), 533–539. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Retrieved from [Link]

  • Portland Press. (1978, September 15). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7583–7591. Retrieved from [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Chemtips. (2012, July 5). Solid Phase Peptide Synthesis: Keeping Track. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5732–5737. Retrieved from [Link]

  • Sureshbabu, V. V., & Ganesan, A. (n.d.). Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • MDPI. (2020, March 18). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Retrieved from [Link]

  • Electronic Conference on Synthetic Organic Chemistry. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Retrieved from [Link]

  • PubMed. (1993, January). Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Colorimetric Detection of Secondary Amines on Resin

Topic: Troubleshooting & Protocols for Chloranil (Vojkovsky) and Bromophenol Blue Tests Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists. Introduction: Beyond the Kaiser Test While the K...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Protocols for Chloranil (Vojkovsky) and Bromophenol Blue Tests Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: Beyond the Kaiser Test

While the Kaiser (Ninhydrin) test is the industry standard for primary amines, it fails catastrophically with secondary amines (e.g., Proline, N-methyl amino acids, tetrahydroisoquinoline carboxylic acid).[1][2] These species do not form the characteristic Ruhemann’s Purple; instead, they produce faint, reddish-brown tones that are often indistinguishable from the resin background.

This guide details the two most robust alternatives: the Chloranil Test (Vojkovsky Method) for specificity, and the Bromophenol Blue Test for high-sensitivity trace detection.

Module 1: The Chloranil Test (Vojkovsky Method)

Best For: Routine monitoring of secondary amine deprotection (e.g., N-terminal Proline).

The Mechanism

Unlike the standard chloranil test which can detect free amines directly, the Vojkovsky modification utilizes acetaldehyde . The secondary amine reacts with acetaldehyde to form an enamine/iminium intermediate. This intermediate reacts with


-chloranil (tetrachloro-1,4-benzoquinone) to form a blue-green charge-transfer complex. This modification significantly amplifies the signal for secondary amines.
Standard Protocol
  • Reagent A: 2% Acetaldehyde in DMF (v/v).[3] Note: Prepare fresh or store at 4°C for <2 weeks.

  • Reagent B: 2%

    
    -Chloranil in DMF (w/v).
    
  • Transfer 1–5 mg of resin beads to a small glass test tube.[2]

  • Wash beads 3x with DMF to remove unbound reagents.

  • Add 1 drop of Reagent A (Acetaldehyde).

  • Add 1 drop of Reagent B (

    
    -Chloranil).[2]
    
  • Allow to stand at room temperature for 5 minutes .

Interpretation:

  • Positive (+): Beads turn dark blue/green.[4] (Secondary amine present / Deprotection complete).

  • Negative (-): Beads remain colorless or yellowish.[3] (Amine is capped/coupled).[1][4][5][6]

Troubleshooting The Chloranil Test
SymptomProbable CauseCorrective Action
False Negative (Beads are yellow, but amine should be free)Degraded Acetaldehyde Acetaldehyde is highly volatile and oxidizes to acetic acid. If Reagent A is old, the sensitivity drops. Prepare fresh Reagent A.
Steric Hindrance Bulky N-methylated residues may react slowly. Incubate for 10–15 minutes instead of 5.
False Positive (Beads turn blue after coupling)Aldehyde Sensitivity The test can detect primary amines if the acetaldehyde step is omitted or if the reaction is left too long. Strictly adhere to the 5-minute limit.
Unclear Result (Brown/Red beads)Wrong Solvent Using acetone or DCM instead of DMF can alter the charge-transfer complex color. Use DMF exclusively.
Module 2: The Bromophenol Blue Test

Best For: Detecting trace amounts of unreacted amines (high sensitivity) or when the Chloranil test is ambiguous.

The Mechanism

This is a non-destructive acid-base indicator test. Bromophenol blue binds to basic amino groups (primary or secondary) on the resin, turning them blue.[5] It is significantly more sensitive than Chloranil but prone to false positives from trapped inorganic bases.

Standard Protocol
  • Reagent: 0.05% Bromophenol Blue in DMA (Dimethylacetamide) or DMF.

  • Transfer 10–15 beads to a test tube.[1][4][5][7]

  • CRITICAL: Wash beads 5x with DMF, then 2x with DCM, then 2x with DMF. Trapped DIPEA/Piperidine will cause false positives.

  • Add 2–3 drops of the Bromophenol Blue solution.

  • Read immediately.

Interpretation:

  • Positive (+): Beads turn deep blue.[4] (Free amine present).[3][6][8]

  • Negative (-): Beads remain yellow or greenish-yellow. (Amine is protected).[1][4][5]

Troubleshooting Bromophenol Blue
SymptomProbable CauseCorrective Action
False Positive (Everything is blue)Trapped Tertiary Base Residual Piperidine or DIPEA from previous steps is binding the dye. Wash resin with 1% HOBt in DMF prior to testing to neutralize non-covalent bases.
Fading Color Acidic Atmosphere Fume hood vapors (TFA) can protonate the dye, turning it yellow. Read results immediately.
Green Beads Trace Amines Green indicates a "trace" positive. It usually means coupling is 99% complete but not quantitative. Perform a second coupling.
Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct test based on the specific chemistry step.

TestSelection Start Start: Monitor Reaction TypeCheck Identify N-Terminal Residue Start->TypeCheck Primary Primary Amine (Ala, Gly, Lys, etc.) TypeCheck->Primary Standard AA Secondary Secondary Amine (Pro, N-Me-AA) TypeCheck->Secondary Proline/N-Me Kaiser Kaiser (Ninhydrin) Test Primary->Kaiser Standard Protocol Chloranil Chloranil (Vojkovsky) Test Secondary->Chloranil Specific Detection ResultCheck Is Result Ambiguous? Chloranil->ResultCheck Bromophenol Bromophenol Blue Test ResultCheck->Bromophenol Yes (Need High Sensitivity) Proceed Proceed ResultCheck->Proceed No (Clear Result) caption Figure 1: Decision matrix for selecting colorimetric solid-phase tests.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I reuse the beads after the Chloranil test? A: No. The formation of the vinyl-amine intermediate and the subsequent charge-transfer complex is difficult to reverse completely without damaging the peptide or leaving residue. Always discard the 2–5 mg sample used for testing.

Q2: I am synthesizing a peptoid (N-substituted glycine). Which test should I use? A: Peptoids are secondary amines. Use the Chloranil (Vojkovsky) test.[2][3] The Kaiser test will give a false negative (no color) even when the amine is free, potentially leading you to double-couple unnecessarily or proceed with a failed deletion sequence.

Q3: My Bromophenol Blue test is green. Is the coupling done? A: "Green" in Bromophenol Blue is the danger zone. It implies the presence of free amines is low but not zero. In GMP or high-purity synthesis, a green result mandates a recoupling step . If it remains green after recoupling, check for aggregation (try heating to 50°C during coupling).

Q4: Why does the Vojkovsky protocol require Acetaldehyde? A: Standard Chloranil reacts with free amines, but the reaction with secondary amines is slow and the color intensity is weak. Acetaldehyde reacts rapidly with the secondary amine to form an enamine (vinylamine), which is a much stronger electron donor than the amine itself. This reacts instantly with Chloranil to form the intense blue precipitate, ensuring you don't miss a deprotected Proline [1].

References
  • Vojkovsky, T. (1995).[2][3][9][10][11] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[9][10][11]

  • Krchnak, V., Vagner, J., Safar, P., & Lebl, M. (1988).[7] Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator. Collection of Czechoslovak Chemical Communications, 53(10), 2542–2548.

  • Wellings, D. A., & Atherton, E. (1997).[1][2] Methods in Enzymology: Solid-Phase Peptide Synthesis. Academic Press.[2] (Standard Handbook Reference).

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Deletion Sequences with Fmoc-MeHph(3-Cl)-OH

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols for the successful incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols for the successful incorporation of Fmoc-N-methyl-3-chloro-L-phenylalanine (Fmoc-MeHph(3-Cl)-OH) into synthetic peptides. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges, particularly the formation of deletion sequences, associated with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-MeHph(3-Cl)-OH and why is it considered a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?

Fmoc-MeHph(3-Cl)-OH, also known as Fmoc-N-methyl-3-chloro-L-phenylalanine, is a non-canonical amino acid derivative used to introduce unique structural and functional properties into peptides.[1][2] It is considered "difficult" to incorporate during Fmoc-SPPS due to a combination of two primary factors:

  • Steric Hindrance: The presence of a methyl group on the alpha-nitrogen (N-methylation) significantly increases the steric bulk around the reactive amine.[3] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[3][4] This hindrance is a major contributor to incomplete coupling reactions.

  • Electronic Effects: The chlorine atom at the meta-position (3-position) of the phenyl ring is electron-withdrawing.[5] This can influence the reactivity of the amino acid, although the steric hindrance from the N-methyl group is the more dominant challenge in coupling reactions.

The combination of these factors makes the formation of a peptide bond involving Fmoc-MeHph(3-Cl)-OH kinetically challenging, often leading to incomplete reactions and, consequently, the formation of deletion sequences where this amino acid is missing from the final peptide.[4]

Q2: What are "deletion sequences" and what are the primary causes when using Fmoc-MeHph(3-Cl)-OH?

Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[6] When working with a challenging residue like Fmoc-MeHph(3-Cl)-OH, deletion of this specific amino acid is a common problem. The primary causes are:

  • Incomplete Coupling: This is the most frequent cause. Due to the severe steric hindrance of the N-methyl group, the coupling reaction may not go to completion within the standard reaction time.[3] If the unreacted N-terminal amine of the growing peptide chain is not capped, it will be available to react with the next amino acid in the sequence, leading to a peptide that is missing the Fmoc-MeHph(3-Cl)-OH residue.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, leading to on-resin aggregation.[7] This aggregation can cause the resin to shrink and can physically block the reactive sites, preventing both the coupling reagent and the deprotection agent from accessing the N-terminus of the growing peptide chain.[7] Hydrophobic residues can exacerbate this issue.[8]

  • Incomplete Fmoc Deprotection: While less common than incomplete coupling for this specific residue, if the peptide chain is aggregated, the piperidine solution used for Fmoc removal may not efficiently access the Fmoc group, leading to incomplete deprotection.[9] This will prevent the subsequent coupling reaction from occurring at that site.

Troubleshooting Guide: Reducing Deletion Sequences

This section provides a structured approach to troubleshooting and minimizing deletion sequences when incorporating Fmoc-MeHph(3-Cl)-OH.

Issue 1: Incomplete Coupling Leading to Deletion Sequences

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of the MeHph(3-Cl) residue.

  • A positive bromophenol blue test after the coupling step indicates the presence of unreacted secondary amines.[10] (Note: The standard Kaiser test is not reliable for secondary amines like N-methylated residues).[4]

Root Cause Analysis:

The primary cause is the kinetic barrier to amide bond formation due to the steric hindrance of the N-methyl group. Standard coupling conditions are often insufficient to drive the reaction to completion.

Solutions and Optimization Strategies:

Standard carbodiimide reagents like DIC are often inadequate for coupling sterically hindered amino acids. More potent uronium or phosphonium salt-based reagents are necessary.

  • Recommendation: Utilize HATU, HCTU, or PyAOP as the coupling reagent. These reagents form highly reactive OAt- or OBt-based active esters that can more effectively overcome the steric barrier.[4] COMU is another excellent and safer alternative to HOBt-based reagents.[11][12]

Table 1: Comparison of Recommended Coupling Reagents for Fmoc-MeHph(3-Cl)-OH

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltGenerally considered the reagent of choice for N-methylated amino acids due to the high reactivity of its HOAt-based active ester.[4]Can be more expensive than other options.
HCTU Uronium/Aminium SaltOffers a good balance of high reactivity and cost-effectiveness. Its 6-Cl-HOBt-based active ester is highly reactive.[13]Slightly less reactive than HATU in some cases but generally very effective.
PyAOP Phosphonium SaltHighly effective for coupling N-methylated amino acids and does not pose a risk of guanidinylation of the N-terminus.[11]Byproducts can sometimes be more difficult to wash away.
COMU Uronium SaltHigh coupling efficiency, improved safety profile (non-explosive), and good solubility.[11][12]A newer generation reagent that may not be as widely stocked as older reagents.
  • Double Coupling: If a single coupling is insufficient, performing a second coupling with fresh reagents is a highly effective strategy to drive the reaction to completion.[14]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[14]

  • Extended Coupling Time: For N-methylated residues, extending the coupling time from the standard 1-2 hours to 4 hours or even longer may be necessary.[4]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MA-SPPS) can significantly accelerate difficult couplings by overcoming the activation energy barrier.[15] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be beneficial, but should be used with caution to avoid potential side reactions.

Experimental Protocol 1: Optimized Double Coupling using HATU

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-MeHph(3-Cl)-OH (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-MeHph(3-Cl)-OH.

    • Allow the second coupling to proceed for another 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[10]

    • If the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.

Workflow for Optimized Double Coupling

G start Start: Deprotected Peptide-Resin deprotection Standard Fmoc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 preactivate1 Pre-activate Fmoc-MeHph(3-Cl)-OH with HATU/DIPEA wash1->preactivate1 coupling1 First Coupling (1-2 hours) preactivate1->coupling1 wash2 DMF Wash coupling1->wash2 preactivate2 Prepare Fresh Activated Fmoc-MeHph(3-Cl)-OH wash2->preactivate2 coupling2 Second Coupling (1-2 hours) preactivate2->coupling2 monitoring Bromophenol Blue Test coupling2->monitoring incomplete Coupling Incomplete monitoring->incomplete Blue/Green complete Coupling Complete monitoring->complete Yellow wash3 Thorough Wash (DMF & DCM) next_step Proceed to Next Cycle wash3->next_step incomplete->coupling2 Repeat Second Coupling complete->wash3

Caption: Optimized double coupling workflow for Fmoc-MeHph(3-Cl)-OH.

Issue 2: Peptide Aggregation Hindering Reactions

Symptoms:

  • Noticeable shrinking or clumping of the resin beads.

  • Slow or incomplete Fmoc deprotection, even with extended reaction times.

  • Both coupling and deprotection steps become sluggish for subsequent amino acids after the "difficult" sequence has been initiated.

Root Cause Analysis:

Peptide aggregation is a sequence-dependent phenomenon driven by intermolecular hydrogen bonding between growing peptide chains, forming stable secondary structures like β-sheets.[7] This effectively creates an "insoluble" phase on the resin, limiting reagent access.

Solutions and Optimization Strategies:

  • NMP: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be more effective at disrupting peptide aggregates.[15]

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the DMF can help break up secondary structures.

  • "Magic Mixture": For very difficult sequences, a solvent mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[15]

  • As mentioned previously, performing the synthesis at an elevated temperature (40-50°C) or using a microwave synthesizer can provide the energy needed to disrupt aggregates and improve reaction kinetics.[15]

If, after a double coupling, the monitoring test still indicates the presence of unreacted amines, it is crucial to "cap" these chains to prevent the formation of deletion sequences. Capping permanently blocks the unreacted N-termini.

Experimental Protocol 2: Acetic Anhydride Capping

  • Post-Coupling Wash: After the final coupling attempt for Fmoc-MeHph(3-Cl)-OH, wash the resin thoroughly with DMF.

  • Capping Reaction:

    • Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF). A common mixture is acetic anhydride/DIPEA/DMF (5:6:89).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (5 times) to remove all traces of the capping reagents.

  • Proceed: Continue with the standard Fmoc deprotection for the next cycle.

Decision Tree for Troubleshooting Deletion Sequences

G start Deletion Sequence Detected in MS monitor_coupling Monitor Coupling with Bromophenol Blue Test start->monitor_coupling incomplete_coupling Incomplete Coupling monitor_coupling->incomplete_coupling Positive (Blue/Green) complete_coupling Coupling Appears Complete monitor_coupling->complete_coupling Negative (Yellow) strategy1 Implement Optimized Coupling Strategy: 1. Use HATU/HCTU/PyAOP/COMU 2. Perform Double Coupling 3. Extend Reaction Time/Increase Temp incomplete_coupling->strategy1 check_aggregation Assess for Aggregation: - Resin shrinking? - Slow deprotection? complete_coupling->check_aggregation re_monitor Re-monitor Coupling strategy1->re_monitor still_incomplete Still Incomplete re_monitor->still_incomplete Positive now_complete Coupling Complete re_monitor->now_complete Negative capping Cap Unreacted Amines with Acetic Anhydride still_incomplete->capping proceed Proceed to Next Cycle now_complete->proceed capping->proceed aggregation_present Aggregation Likely check_aggregation->aggregation_present Yes no_aggregation No Obvious Aggregation check_aggregation->no_aggregation No strategy2 Implement Anti-Aggregation Strategy: 1. Switch solvent to NMP 2. Increase reaction temperature 3. Use chaotropic agents aggregation_present->strategy2 no_aggregation->proceed strategy2->proceed

Caption: Decision-making workflow for addressing deletion sequences.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved March 2, 2026, from [Link]

  • Biotage. (2023, January 30). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved March 2, 2026, from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 2, 2026, from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved March 2, 2026, from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved March 2, 2026, from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved March 2, 2026, from [Link]

  • Fischer, H., & Khorana, H. G. (1972). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 353(1), 61-73.
  • BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
  • Wołczański, M., Dębowski, D., & Spengler, J. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6449-6466.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-methylated cyclic peptides.
  • Giraud, M., Cergol, K. M., & Kappe, C. O. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1437-1452.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • Wang, D. H., Wasa, M., & Yu, J. Q. (2015). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 137(49), 15412-15415.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 72(15), 5794-801.
  • Wang, T., & Mitch, W. A. (2015). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Environmental science & technology, 49(10), 6062-6070.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 2, 2026, from [Link]

  • Morales-Sanfrutos, J., Sal-Roig, J., & Albericio, F. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7609.
  • Lau, J., & Dunn, M. F. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8196-8211.
  • Stockholm University. (n.d.). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry.
  • Gryn'ova, G., Coote, M. L., & Wenger, O. S. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Chembiochem : a European journal of chemical biology, 19(9), 898–902.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved March 2, 2026, from [Link]

  • Fromme, J. C., Hsieh, J., & Schepartz, A. (2006). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS chemical biology, 1(8), 515–522.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
  • Kuhn, B., Sotriffer, C. A., & Hilgenfeld, R. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European journal of medicinal chemistry, 238, 114421.
  • Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. The Biochemical journal, 174(3), 931–938.
  • Touré, B. B., & Hall, D. G. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of organic chemistry, 65(18), 5717–5728.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Ligand Promoted meta-C-H Chlorination of Anilines and Phenols. Angewandte Chemie (International ed. in English), 56(40), 12221–12224.
  • Brueckner, A. C., & Fairlie, D. P. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1032–1068.

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Optimization

Technical Support Guide: Alternative Solvents for Fmoc-MeHph(3-Cl)-OH

Focus: DMSO/NMP Binary Solvent Systems in Solid Phase Peptide Synthesis (SPPS) Introduction: The Challenge of Fmoc-MeHph(3-Cl)-OH User Context: You are likely attempting to incorporate Fmoc-N-methyl-L-homophenylalanine(3...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: DMSO/NMP Binary Solvent Systems in Solid Phase Peptide Synthesis (SPPS)

Introduction: The Challenge of Fmoc-MeHph(3-Cl)-OH

User Context: You are likely attempting to incorporate Fmoc-N-methyl-L-homophenylalanine(3-chloro)-OH into a peptide sequence. This is not a standard coupling; it represents a "perfect storm" of synthetic difficulty:

  • Steric Hindrance: The N-methyl group creates severe steric clash, impeding the approach of the activated amino acid to the resin-bound amine.[1]

  • Hydrophobicity: The Homophenylalanine (Hph) side chain, extended by a methylene group and substituted with a Chlorine atom (3-Cl), is highly lipophilic. This leads to poor solubility in standard polar aprotic solvents like pure DMF.

  • Aggregation: N-methylated peptides are notorious for forming "beta-sheet-like" aggregates on-resin, collapsing the polymer matrix and preventing reagent diffusion.

The Solution: This guide details the use of DMSO (Dimethyl Sulfoxide) and NMP (N-methyl-2-pyrrolidone) mixtures. This binary system utilizes the chaotropic power of DMSO to disrupt aggregation and the solvating power of NMP to handle the lipophilic side chain.

Module 1: Solvent System & Stock Preparation
The "Magic Mixture" Protocol

Standard DMF often fails to dissolve Fmoc-MeHph(3-Cl)-OH at the required 0.2M–0.5M concentrations. We recommend a binary solvent approach.[2]

Recommended Ratio:

  • 20% DMSO / 80% NMP (v/v) for standard coupling.

  • 50% DMSO / 50% NMP (v/v) for extreme aggregation or "difficult sequences."

Step-by-Step Dissolution Guide:

  • Weighing: Weigh the target amount of Fmoc-MeHph(3-Cl)-OH.

  • Primary Solvation (DMSO): Add the calculated volume of DMSO first .

    • Why? DMSO is the "structure breaker." It disrupts the intermolecular hydrogen bonds between the Fmoc-amino acid molecules.

    • Volume: Add 20% of your final target volume.

    • Action: Vortex or sonicate for 30–60 seconds. The solution may appear viscous or cloudy.

  • Secondary Solvation (NMP): Add the remaining 80% volume using NMP .

    • Why? NMP lowers the viscosity and solubilizes the lipophilic 3-Cl-phenyl ring.

  • Verification: The solution must be crystal clear. If haze persists, add 100 µL of DCM (Dichloromethane), though this is rarely needed with the DMSO/NMP mix.

Data: Solvent Performance Comparison

Solvent SystemSolubility (0.2 M)ViscositySwelling (PS-Resin)Risk Factor
Pure DMF Poor (Precipitates)LowGoodLow
Pure DMSO ExcellentHigh (Slow diffusion)LowFreezing point (19°C)
Pure NMP GoodMediumExcellentReprotoxic (REACH)
20:80 DMSO:NMP Optimal Manageable High Balanced
Module 2: Coupling Chemistry

For N-methylated amino acids, the choice of coupling reagent is critical to prevent racemization and ensure completion.[1]

The Golden Rule: Avoid HATU/DIEA if possible.

  • Reason: The basic environment (DIEA) combined with the slow coupling rate of N-methyl amino acids significantly increases the risk of racemization (epimerization) at the alpha-carbon.

Recommended Protocol: DIC / Oxyma Pure This neutral/acidic activation method minimizes racemization while maintaining high reactivity in DMSO mixtures.

  • Reagents:

    • A: Fmoc-MeHph(3-Cl)-OH (0.2 M in DMSO/NMP)

    • B: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.2 M in DMF or NMP)

    • C: DIC (Diisopropylcarbodiimide) (Neat or 1M solution)

  • Workflow:

    • Pre-mix A and B for 2 minutes.

    • Add C (DIC) immediately before adding to the resin.

    • Microwave: 75°C for 10 minutes (Power: 30W). Note: N-methyl couplings require heat.

Module 3: Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct solvent and troubleshooting coupling failures for this specific derivative.

SolventLogic Start Start: Fmoc-MeHph(3-Cl)-OH Coupling SolubilityCheck Check Solubility in DMF (0.2M) Start->SolubilityCheck StandardDMF Use Standard DMF SolubilityCheck->StandardDMF Clear Solution BinaryMix Switch to 20:80 DMSO:NMP SolubilityCheck->BinaryMix Precipitate/Haze CouplingCheck Test Coupling Efficiency (UV/Kaiser) RacemizationRisk Risk: Racemization? CouplingCheck->RacemizationRisk Incomplete Coupling Finish Proceed to Deprotection CouplingCheck->Finish Success (>99%) StandardDMF->CouplingCheck BinaryMix->CouplingCheck HighDMSO Switch to 50:50 DMSO:NMP ReagentSwitch Use DIC / Oxyma Pure (No Base) RacemizationRisk->ReagentSwitch Preferred ReagentHATU Use HATU / DIEA (High Risk) RacemizationRisk->ReagentHATU Last Resort ReagentSwitch->HighDMSO Still Aggregating?

Figure 1: Decision Matrix for Solvent and Reagent Selection. Blue indicates start, Green indicates optimized conditions, Red indicates high-intervention steps.

Module 4: Troubleshooting & FAQs
Q1: Why specifically DMSO/NMP? Can I use DMSO/DMF?

A: You can, but NMP is superior for this specific molecule.

  • Explanation: The "3-Cl" and "Hph" (homophenyl) modifications make the side chain significantly more lipophilic than standard Phenylalanine. NMP has a solubility parameter (

    
    ) closer to these aromatic lipophiles than DMF does. While DMSO breaks the aggregation of the peptide backbone, NMP solvates the bulky side chain.
    
Q2: I see a color change when dissolving the amino acid in DMSO. Is it degrading?

A: Slight yellowing is common with amines in DMSO due to trace impurities, but dark orange or brown indicates oxidation.

  • Troubleshooting: Ensure you are using "High Quality" or "Peptide Grade" DMSO. Old DMSO can contain dimethyl sulfide or peroxides which may oxidize the Methionine-like thioether if present (not applicable to Hph, but good practice). N-methyl amino acids are generally stable in DMSO for 24-48 hours.

Q3: The coupling yield is stuck at 80% even with DMSO/NMP. What next?

A: This is likely " steric shielding" rather than solubility.

  • Protocol Adjustment:

    • Double Couple: Perform the reaction twice.

    • Increase Temperature: Raise microwave temperature to 90°C (max) for 5 minutes.

    • Change Resin: Switch to a ChemMatrix (PEG) resin. Polystyrene (PS) resins swell poorly in DMSO compared to PEG resins. The combination of PEG resin + DMSO solvent provides the maximum swelling volume.

Q4: How do I wash the resin after using DMSO?

A: DMSO is viscous and difficult to remove.

  • Wash Protocol:

    • NMP x 3 (to remove reagents).

    • DCM x 3 (to shrink resin and squeeze out pore-trapped DMSO).

    • DMF x 3 (to re-swell for the next step). Failure to wash out DMSO can interfere with the subsequent Fmoc-deprotection monitoring (UV readings).

References
  • Albericio, F., et al. (2018). Green Solvents in Peptide Synthesis: From Academic Curiosity to Industrial Application.Green Chemistry .[2]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).Organic Letters .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews .

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.[3][4][5][6][7]Chemical Reviews . (Specific section on N-methyl derivatives).

Sources

Troubleshooting

Technical Support Center: Managing Diketopiperazine (DKP) Formation with Fmoc-MeHph(3-Cl)-OH

-Methylated Amino Acids Molecule of Interest: Fmoc-MeHph(3-Cl)-OH ( - -methyl-L-3-chlorohomophenylalanine) Audience: Senior Researchers & Process Chemists Executive Summary: The Risk Profile Working with Fmoc-MeHph(3-Cl)...

Author: BenchChem Technical Support Team. Date: March 2026


-Methylated Amino Acids
Molecule of Interest:  Fmoc-MeHph(3-Cl)-OH (

-

-methyl-L-3-chlorohomophenylalanine) Audience: Senior Researchers & Process Chemists

Executive Summary: The Risk Profile

Working with Fmoc-MeHph(3-Cl)-OH presents a severe risk of diketopiperazine (DKP) formation , particularly when this residue is located at the C-terminus (AA1) or the penultimate position (AA2) of a peptide sequence.

The presence of the


-methyl group forces the peptide backbone into a cis-conformation, bringing the N-terminal amine of the dipeptide into close proximity with the C-terminal ester linkage. This proximity catalyzes an intramolecular aminolysis reaction, cleaving the dipeptide from the resin and forming a cyclic DKP byproduct. This reaction is base-catalyzed  and typically occurs during the Fmoc-deprotection step of the second amino acid.

Immediate Recommendation: Do not use Wang or Rink Amide resins if MeHph is at the C-terminus. Switch to 2-Chlorotrityl Chloride (2-CTC) resin and utilize an optimized deprotection cocktail containing 0.1 M HOBt .

The Mechanism of Failure

To prevent the issue, one must understand the causality. The


-methyl group on MeHph(3-Cl) removes the hydrogen from the amide bond, eliminating a key hydrogen bond donor that normally stabilizes the trans conformation. This lowers the energy barrier for the cis isomer, pre-organizing the molecule for cyclization.
Visualization: The DKP Pathway

The following diagram illustrates how the free amine attacks the resin-ester linkage.[1]

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (Fmoc-AA2-MeHph-Resin) Deprotection Fmoc Removal (Base Added) Resin_Bound->Deprotection Piperidine Intermediate Free Amine Intermediate (H-AA2-MeHph-Resin) Deprotection->Intermediate Fmoc leaves Transition Cis-Conformation (N-Me Driven) Intermediate->Transition Rapid Isomerization Cyclization Nucleophilic Attack on Ester Linkage Transition->Cyclization Intramolecular Result DKP Byproduct + Free Resin (Yield Loss) Cyclization->Result Cleavage

Figure 1: The base-catalyzed pathway where N-methylation promotes cis-isomerization, leading to premature cleavage of the dipeptide as a diketopiperazine.

Troubleshooting Guide & FAQs

Q1: I observed a massive drop in yield after the second coupling. Is my coupling reagent failing?

Diagnosis: It is likely not a coupling failure, but a DKP cleavage event . Explanation: If you successfully coupled Fmoc-MeHph(3-Cl)-OH and then the subsequent amino acid, the loss likely occurred during the deprotection of that subsequent amino acid. The base (piperidine) catalyzed the cyclization, stripping the dipeptide off the resin. Verification: Analyze the waste stream from the deprotection step by LC-MS. You will likely find the mass of the cyclic dipeptide [MeHph(3-Cl) + AA2 - H₂O].

Q2: Why is Wang resin contraindicated for this sequence?

Answer: Wang resin utilizes a benzyl ester linkage. While stable to acid, the ester carbonyl is electronically susceptible to nucleophilic attack. Technical Insight: The 2-Chlorotrityl Chloride (2-CTC) resin is superior because the massive trityl group provides steric hindrance .[1][2] This bulk physically blocks the amine from attacking the ester carbonyl, effectively "shielding" the anchorage point from DKP formation while still allowing Fmoc removal.

Q3: Can I just use standard 20% Piperidine if I shorten the time?

Answer: It is risky. Recommendation: While shortening time helps, the presence of the


-methyl group accelerates cyclization by orders of magnitude. We recommend Diketopiperazine-Suppressing Cocktails .
  • Option A (Preferred): 0.1 M HOBt in 20% Piperidine/DMF. The HOBt acts as a buffering agent, suppressing the basicity enough to slow down the side reaction without preventing Fmoc removal.

  • Option B (Alternative): 5% Piperazine + 2% DBU in NMP.[3][4][5][6]

Validated Experimental Protocols

Protocol A: Loading Fmoc-MeHph(3-Cl)-OH onto 2-CTC Resin

Use this protocol if MeHph is the C-terminal residue.

Materials:

  • 2-Chlorotrityl Chloride Resin (1.0 - 1.6 mmol/g)

  • Fmoc-MeHph(3-Cl)-OH (0.6 eq relative to resin capacity)

  • DIPEA (Diisopropylethylamine) (4.0 eq)

  • DCM (Anhydrous)

  • Methanol (HPLC grade)

Step-by-Step:

  • Swell: Place resin in a reactor and swell with dry DCM for 20 minutes. Drain.

  • Prepare Solution: Dissolve Fmoc-MeHph(3-Cl)-OH (0.6 eq) in dry DCM (10 mL per gram of resin). Add DIPEA (4.0 eq).

    • Note: Low loading (0.4–0.6 mmol/g) is preferred to reduce aggregation later in the sequence.

  • Coupling: Add the solution to the resin.[7] Agitate vigorously for 2 hours at room temperature.

  • Capping: Add Methanol (20% v/v relative to the DCM volume) and DIPEA (2 eq) directly to the reaction mixture. Agitate for another 20 minutes.

    • Why: This caps unreacted chloride sites with methanol, preventing future side reactions.

  • Wash: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Protocol B: Optimized Fmoc Deprotection (The "Short-Burst" Method)

Use this protocol for the first 2-3 cycles of the synthesis to prevent DKP.

Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

Step-by-Step:

  • Cycle 1 (Flash): Add deprotection reagent. Agitate for 30 seconds . Drain immediately.

    • Purpose: Removes the bulk of the Fmoc and neutralizes residual acid, but is too short for DKP formation.

  • Cycle 2 (Reaction): Add fresh deprotection reagent. Agitate for 3 minutes . Drain immediately.

  • Wash: Wash extensively with DMF (5x) immediately.

    • Critical: Do not let the resin sit in DMF after deprotection. Proceed immediately to the next coupling.

Decision Logic: Resin Selection

Use this flow to determine the correct solid support for your specific sequence.

Resin_Selection Start Is MeHph(3-Cl) at C-Terminus? Yes_CTerm YES Start->Yes_CTerm No_CTerm NO (Internal Position) Start->No_CTerm Wang_Risk High Risk on Wang/Rink. DKP likely during cycle 2. Yes_CTerm->Wang_Risk Use_2CTC MANDATORY: Use 2-Chlorotrityl Resin Yes_CTerm->Use_2CTC Check_Pro Is the NEXT residue Proline or N-Methylated? No_CTerm->Check_Pro Internal_Risk Risk is lower but present. Use HOBt/Piperidine cocktail. Check_Pro->Internal_Risk

Figure 2: Decision matrix for resin selection based on the position of the N-methylated residue.

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage.[6][8] International Journal of Peptide and Protein Research, 37(6), 513–520. Link

  • Teixidó, M., et al. (2005). Diketopiperazine formation during solid-phase peptide synthesis of sequences containing non-natural amino acids.[2][4] Journal of Peptide Science, 11(2), 85–92. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][5][6][8][9][10][11] Chemical Reviews, 109(6), 2455–2504. Link

  • Alsina, J., et al. (2000). Reaction of the N-terminal residue of a peptide resin with the linker: A new side reaction in SPPS. Tetrahedron, 56(36), 6963–6967. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Proteolytic Stability: N-Methyl-L-homophenylalanine (MeHph) vs. N-Methyl-L-phenylalanine (MePhe) Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a critical challenge. The suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a critical challenge. The susceptibility of peptides to proteolytic degradation significantly curtails their in vivo half-life and therapeutic efficacy.[1] A well-established strategy to overcome this hurdle is the incorporation of N-methylated amino acids, which can dramatically enhance resistance to enzymatic cleavage.[2][3] This guide provides an in-depth comparison of the proteolytic stability conferred by two closely related N-methylated amino acids: N-methyl-L-phenylalanine (MePhe) and its lesser-explored counterpart, N-methyl-L-homophenylalanine (MeHph).

This analysis is grounded in the principles of peptide chemistry and enzymology, offering a theoretical framework and a practical experimental design for their direct comparison. Our objective is to equip researchers with the foundational knowledge and methodological tools to make informed decisions in the design of next-generation, protease-resistant peptide therapeutics.

The Shielding Effect: Unveiling the Mechanism of N-Methylation in Protease Resistance

Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific amino acid sequences, catalyzing the hydrolysis of peptide bonds.[1] The introduction of a methyl group onto the amide nitrogen of the peptide backbone, a modification known as N-methylation, imparts significant resistance to this enzymatic degradation.[4] This enhanced stability arises from two primary mechanisms:

  • Steric Hindrance: The methyl group acts as a steric shield, physically obstructing the approach of the protease to the peptide backbone. This prevents the formation of the enzyme-substrate complex necessary for catalysis.[3]

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone.[1] This can disrupt the specific three-dimensional structure that proteases recognize, further impeding their activity.

MeHph vs. MePhe: A Tale of Two Side Chains and Their Impact on Stability

While both MePhe and MeHph benefit from the protective effects of N-methylation, the subtle difference in their side-chain length—an additional methylene group in MeHph—can have significant implications for their interaction with proteases.

FeatureN-Methyl-L-phenylalanine (MePhe)N-Methyl-L-homophenylalanine (MeHph)
Side Chain BenzylPhenethyl
Steric Bulk SignificantPotentially greater due to increased length and flexibility
Conformational Impact Induces local conformational changesMay impart more profound alterations to peptide backbone conformation
Predicted Proteolytic Stability HighHypothesized to be even higher than MePhe

The extended phenethyl side chain of MeHph is hypothesized to provide a greater degree of steric hindrance compared to the benzyl side chain of MePhe. This increased bulk could more effectively block the active sites of a broader range of proteases. Furthermore, the longer side chain may induce more significant changes in the peptide's overall conformation, rendering it less recognizable to degradative enzymes. While direct comparative studies are limited, research on non-methylated homophenylalanine derivatives has suggested a higher inhibitory potential against certain aminopeptidases compared to their phenylalanine counterparts, lending support to this hypothesis.[5]

Experimental Design: A Head-to-Head Comparison of Proteolytic Stability

To empirically validate the hypothesized superior stability of MeHph-containing peptides, a rigorous and well-controlled experimental workflow is essential. This section outlines a detailed protocol for a comparative in vitro stability assay.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Stability Assays cluster_2 Time-Course Analysis cluster_3 Quantification & Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of: - Control Peptide (with Phe) - MePhe-Peptide - MeHph-Peptide Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (MS) Characterization Purification->Characterization Plasma_Assay Incubation in Human Plasma (37°C) Characterization->Plasma_Assay Incubate Peptides Enzyme_Assay Incubation with Specific Proteases (e.g., Trypsin, Chymotrypsin) (37°C) Characterization->Enzyme_Assay Incubate Peptides Sampling Aliquots taken at multiple time points (e.g., 0, 15, 30, 60, 120, 240 min) Plasma_Assay->Sampling Enzyme_Assay->Sampling Quenching Reaction quenching with Acetonitrile/Trifluoroacetic Acid Sampling->Quenching Centrifugation Centrifugation to precipitate proteins Quenching->Centrifugation LC_MS_Analysis LC-MS/MS analysis of supernatant to quantify remaining intact peptide Centrifugation->LC_MS_Analysis Half_Life_Calc Calculation of peptide half-life (t½) LC_MS_Analysis->Half_Life_Calc Comparison Comparative analysis of stability profiles Half_Life_Calc->Comparison caption Workflow for Comparative Proteolytic Stability Analysis

Caption: Experimental workflow for comparing peptide stability.

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a step-by-step guide for assessing the stability of MeHph and MePhe peptides in human plasma.

1. Materials and Reagents:

  • Test peptides (Control, MePhe-Peptide, MeHph-Peptide), lyophilized

  • Human plasma (pooled, with anticoagulant such as heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water

  • Thermomixer or incubator capable of maintaining 37°C

  • Microcentrifuge

  • HPLC-MS/MS system

2. Peptide Preparation:

  • Prepare stock solutions of each peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS with a small amount of organic solvent if necessary for solubility).

  • Further dilute the stock solutions in PBS to a working concentration (e.g., 100 µM).

3. In Vitro Incubation:

  • Pre-warm human plasma and PBS to 37°C.

  • In separate microcentrifuge tubes, mix the peptide working solution with pre-warmed human plasma at a defined ratio (e.g., 1:9 v/v) to achieve a final peptide concentration of 10 µM.

  • Immediately after adding the peptide, vortex gently and take the t=0 time point aliquot.

  • Incubate the reaction mixtures at 37°C with gentle shaking.

4. Time-Course Sampling and Quenching:

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold ACN with 0.1% TFA (e.g., 150 µL).

  • Vortex thoroughly to ensure complete protein precipitation.

5. Sample Processing:

  • Incubate the quenched samples on ice for at least 20 minutes to maximize protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

6. LC-MS/MS Analysis:

  • Analyze the supernatants using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.

  • The method should be optimized for the separation and detection of each specific peptide.

7. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time for each peptide.

  • Calculate the half-life (t½) of each peptide in plasma using a first-order decay model.

  • Compare the half-lives of the Control, MePhe, and MeHph peptides to determine their relative proteolytic stability.

Anticipated Results and Interpretation

Based on the theoretical principles of steric hindrance, it is anticipated that the MeHph-containing peptide will exhibit a significantly longer half-life in both human plasma and in the presence of specific proteases compared to the MePhe-containing peptide. The control peptide with the unmodified phenylalanine is expected to show the most rapid degradation.

Table 1: Hypothetical Comparative Stability Data

PeptideHalf-life (t½) in Human Plasma (min)Half-life (t½) with Chymotrypsin (min)
Control Peptide (Phe)155
MePhe-Peptide18090
MeHph-Peptide>360>240

These hypothetical results would provide strong evidence for the superior stabilizing effect of MeHph. A longer half-life in plasma is a crucial indicator of improved in vivo stability, a key attribute for successful peptide drug development.

Conclusion and Future Directions

The strategic incorporation of N-methylated amino acids is a powerful tool for enhancing the proteolytic stability of therapeutic peptides. While N-methylation in itself provides a significant advantage, the choice of the specific N-methylated amino acid can further refine the stability profile of a peptide. The extended side chain of N-methyl-L-homophenylalanine presents a compelling rationale for its potential to confer even greater protease resistance than N-methyl-L-phenylalanine.

The experimental framework provided in this guide offers a robust methodology for a direct and quantitative comparison of the stability of MeHph and MePhe-containing peptides. The insights gained from such studies will be invaluable for the rational design of next-generation peptide therapeutics with optimized pharmacokinetic properties. Further investigations could explore the impact of MeHph on receptor binding affinity and biological activity to ensure that the gains in stability do not come at the cost of therapeutic efficacy.

References

  • Vertex AI Search. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • PubMed. (2025).
  • MDPI. (2020, September 14). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.
  • LifeTein. (2025, September 25).
  • PMC. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • LifeTein. (2025, September 25).
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives.
  • eScholarship.org. (n.d.).
  • ResearchGate. (n.d.). Degradation of peptides by trypsin or chymotrypsin.
  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
  • PLOS. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • PubMed. (n.d.). Degradation of peptide drugs by immobilized digestive proteases.
  • Mass Spectrometry Research Facility. (n.d.).
  • Dipòsit Digital de la UB. (n.d.).
  • Spiral. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • NTU > IRep. (n.d.).
  • (2025, October 12). (PDF) Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine.
  • MDPI. (2021, April 13). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.
  • ResearchGate. (n.d.). Cyclization and N-methyl-l-alanine improve the protease stability and...
  • Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • ChemicalBook. (n.d.). N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis.
  • PMC. (2018, August 27).
  • Benchchem. (n.d.). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine.
  • ACS Publications. (2024, May 20).
  • Scholarly Commons - Augusta University. (n.d.).
  • (n.d.). Protease Stability of the Non-Covalent Staple Temporin L Peptide.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).

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Comparative

Comparative Guide: Chiral Chromatography Separation of MeHph(3-Cl) Isomers

The following guide details the chiral chromatographic separation of MeHph(3-Cl) isomers. This analysis is based on recent patent literature and advanced application methodologies for unnatural, N-methylated amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral chromatographic separation of MeHph(3-Cl) isomers. This analysis is based on recent patent literature and advanced application methodologies for unnatural, N-methylated amino acids.

Executive Summary

MeHph(3-Cl) (N-methyl-3-chlorohomophenylalanine) is a critical unnatural amino acid intermediate used in the synthesis of cyclic peptides and KRAS inhibitors. Its structural complexity—featuring a secondary amine, a carboxylic acid, and a halogenated aromatic side chain—presents a specific chromatographic challenge:

  • Zwitterionic Nature: It exists as a zwitterionic species in solution, complicating retention on standard silica phases.

  • N-Methylation: The secondary amine prevents the use of standard primary-amine-selective columns (e.g., Crownpak CR), which rely on 3-point hydrogen bonding.

  • Isomeric Purity: High enantiomeric excess (ee > 99.5%) is required to prevent diastereomeric impurities in the final peptide drug.

This guide compares the Zwitterionic Ion Exchange (ZWIX) method—the current "Gold Standard"—against traditional derivatization and macrocyclic antibiotic workflows.

Primary Protocol: The "Gold Standard" (ZWIX)

The most robust method for separating free MeHph(3-Cl) enantiomers without derivatization utilizes Zwitterionic Ion Exchange chromatography. This method is explicitly cited in recent patent literature for this specific class of molecules.

Methodology: ZWIX(+) Isocratic Separation

This protocol exploits the synergistic double ion-pairing mechanism of the Cinchona alkaloid-derived stationary phase.

ParameterSpecification
Column Chiralpak ZWIX(+) (3.0 mm × 150 mm, 3.0 µm)
Mobile Phase MeOH : MeCN : H₂O (49 : 49 : 2 v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 254 nm (targeting the chlorophenyl chromophore)
Elution Mode Isocratic
Typical Performance Resolution (

) > 2.5; Analysis time < 10 min
Why It Works (The Mechanism)

The ZWIX stationary phase contains both a chiral anion-exchanger (quinuclidine nitrogen) and a chiral cation-exchanger (sulfonic acid).

  • Ion Pairing: The formate/DEA buffer ensures the amino acid is in its zwitterionic state. The carboxylate of MeHph(3-Cl) interacts with the fixed cationic site of the ligand, while the secondary amine interacts with the fixed anionic site.

  • Chiral Groove: The 3-chlorophenyl side chain fits into the hydrophobic cleft of the Cinchona scaffold. The "meta" chlorine substituent enhances steric discrimination compared to the non-chlorinated analog.

Alternative Protocols

Alternative A: The "Derivatization" Route (Polysaccharide)

If the ZWIX column is unavailable, or if the sample is already protected (e.g., for solid-phase peptide synthesis), the Fmoc-derivative method is the industry standard.

  • Analyte: Fmoc-MeHph(3-Cl)-OH

  • Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1)

  • Pros: Extremely high resolution (

    
     > 5.0); highly sensitive UV detection (Fmoc chromophore).
    
  • Cons: Requires chemical derivatization (Fmoc-Cl or Fmoc-OSu); not suitable for raw material testing of the free amino acid.

Alternative B: Macrocyclic Antibiotic (Teicoplanin)

For free amino acids where ZWIX is not an option, Teicoplanin-based columns offer a viable alternative, though often with lower peak efficiency for N-methylated species.

  • Column: Chirobiotic T (Teicoplanin bonded)

  • Mobile Phase: MeOH : H₂O (80 :[1] 20) + 0.1% Triethylamine (TEA) + 0.1% Acetic Acid.

  • Mechanism: Inclusion complexation and hydrogen bonding.

  • Limitation: The N-methyl group creates steric hindrance that can reduce the binding affinity compared to primary amino acids, potentially leading to broader peaks.

Comparative Performance Analysis

The following table summarizes the performance metrics of the three approaches.

FeatureZWIX(+) (Recommended) Fmoc-Derivatization (AD-H) Chirobiotic T
Analyte State Free Amino AcidProtected (Fmoc)Free Amino Acid
Sample Prep Dissolve & InjectReact, Work-up, InjectDissolve & Inject
Resolution (

)
High (2.0 - 4.0)Very High (> 5.0)Moderate (1.5 - 2.5)
MS Compatibility Excellent (Volatile buffer)GoodGood
Throughput High (< 10 min)Low (due to prep)Medium (15-20 min)
Cost per Analysis LowHigh (Reagents + Time)Low
Robustness High (Immobilized phase)Moderate (Coated phase)High (Bonded phase)

Visualizations

Figure 1: Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific stage of drug development.

MethodSelection Start Start: MeHph(3-Cl) Sample IsProtected Is the Amino Acid Protected? (e.g., Fmoc, Boc) Start->IsProtected FreeAA Free Amino Acid (Zwitterion) IsProtected->FreeAA No ProtectedAA Protected Amino Acid IsProtected->ProtectedAA Yes ZWIX Method: ZWIX(+) Mobile Phase: MeOH/MeCN/H2O + FA/DEA (Best for Process Control) FreeAA->ZWIX Primary Choice Chirobiotic Method: Chirobiotic T Mobile Phase: MeOH/H2O (Alternative) FreeAA->Chirobiotic Secondary Choice Polysaccharide Method: Chiralpak AD-H / IC Mobile Phase: Hexane/IPA + TFA (Best for Intermediates) ProtectedAA->Polysaccharide

Caption: Decision matrix for selecting the optimal chiral stationary phase based on the chemical state of MeHph(3-Cl).

Figure 2: ZWIX Separation Mechanism

Understanding the molecular interaction is key to troubleshooting retention times.

ZWIXMechanism cluster_CSP ZWIX Stationary Phase (Cinchona) cluster_Analyte MeHph(3-Cl) Analyte AnionSite Quinuclidine (N+) Anion Exchanger Carboxyl Carboxylate (COO-) AnionSite->Carboxyl Ionic Interaction CationSite Sulfonic Acid (SO3-) Cation Exchanger Amine Sec-Amine (NH2Me+) CationSite->Amine Ionic Interaction Hydrophobic Hydrophobic Cleft SideChain 3-Cl-Phenyl Ring Hydrophobic->SideChain Pi-Pi / Steric Fit

Caption: The "Double Ion-Pairing" mechanism where the zwitterionic analyte bridges the charged sites of the ZWIX ligand.

Troubleshooting & Optimization

If resolution is lost or peak shape degrades, follow these steps:

  • Water Content: The ZWIX mode is sensitive to water. Ensure the water content is strictly maintained at 2% (v/v). Dropping to 0% can cause peak broadening; exceeding 5% may reduce retention.

  • Acid/Base Ratio: The 2:1 molar ratio of Formic Acid to Diethylamine (50mM : 25mM) is critical to maintain the pH near the isoelectric point of the amino acid while ensuring the CSP is charged. Do not substitute with TFA (too strong, suppresses ionization).

  • Sample Diluent: Dissolve the sample in the mobile phase. Dissolving in pure DMSO or water may cause "breakthrough" peaks due to solvent mismatch.

References

  • Patent WO2023127752A1 . Polypeptide and method for producing amino acid using same. (2023). Describes the synthesis and ZWIX(+) analysis of MeHph(2-Cl) and related isomers.

  • Patent WO2023219156A1 . Method for producing amino acid and peptide compound. (2023). Details the specific chromatographic conditions for chlorinated homophenylalanine derivatives.

  • Application Note . Separation of Free Amino Acids using CROWNPAK CR-I(+) and ZWIX. Daicel Corporation.[2] (General methodology for zwitterionic separation).

  • Ilisz, I., et al. (2012). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. (Foundational theory of ZWIX separations).

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Validation

A Comparative Analysis of the Biological Activities of 3-Chlorophenylalanine and Chlorinated Hydroxyphenylglycine Analogs

Introduction In the landscape of contemporary drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological profiles of therapeutic can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological profiles of therapeutic candidates. Among these, halogenated amino acids have garnered significant interest due to the unique physicochemical properties imparted by the halogen substituent, such as altered electronics, lipophilicity, and steric hindrance. This guide provides an in-depth comparative analysis of the biological activities of two classes of chlorinated amino acid analogs: 3-chlorophenylalanine (3-Cl-Phe) and its isomers, and chlorinated hydroxyphenylglycine (Cl-Hph) derivatives.

While the initial focus of this guide was a direct comparison with a specific "3-Cl-Hph" analog, a thorough review of the scientific literature indicates that the most extensively studied chlorinated hydroxyphenylglycine is (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor subtype 5 (mGlu₅).[1] Additionally, the 3-chloro-4-hydroxy phenylglycine moiety is a known component of the antibiotic chlorocardicin. Therefore, this guide will provide a comprehensive comparison based on the available scientific evidence, focusing on 3-Cl-Phe and its well-studied isomer, p-chlorophenylalanine (PCPA), alongside the characterized biological activities of chlorinated hydroxyphenylglycine analogs.

This analysis is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, comparative insights, and practical experimental guidance to facilitate further research and application of these intriguing compounds.

Physicochemical Properties: A Foundation for Biological Activity

The introduction of a chlorine atom to the phenyl ring of phenylalanine or hydroxyphenylglycine significantly alters the molecule's properties, which in turn dictates its biological interactions.

Property3-Chlorophenylalanine (3-Cl-Phe)Chlorinated Hydroxyphenylglycine (e.g., CHPG)
Molecular Formula C₉H₁₀ClNO₂[2]C₈H₈ClNO₃[1]
Molecular Weight 199.63 g/mol [2]201.61 g/mol
Key Structural Feature Chlorine at the meta position of the phenyl ring.[2]Chlorine and a hydroxyl group on the phenyl ring.
Impact of Chlorine The chlorine atom acts as a weak deactivating group, influencing the electronic distribution of the aromatic ring. This can affect protein-ligand interactions. The introduction of chlorine can also increase lipophilicity, potentially enhancing membrane permeability.The combination of chlorine and a hydroxyl group creates a more complex electronic and steric profile, enabling specific interactions with receptor binding pockets. The hydroxyl group can participate in hydrogen bonding.

Biological Activity of 3-Chlorophenylalanine and its Isomers

The biological activity of chlorophenylalanine is highly dependent on the position of the chlorine atom on the phenyl ring.

3-Chlorophenylalanine (3-Cl-Phe): A Tool for Peptide Modification

3-Cl-Phe is primarily utilized as a building block in peptide synthesis to enhance the properties of bioactive peptides.[3][4] Its incorporation can lead to:

  • Increased Proteolytic Stability: The steric hindrance provided by the chlorine atom can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[3]

  • Modulation of Receptor Binding and Activity: The altered electronic nature of the phenyl ring can influence the binding affinity and efficacy of the peptide for its target receptor. This allows for the fine-tuning of a peptide's agonist or antagonist properties.

  • Conformational Constraints: The presence of the chlorine atom can restrict the rotational freedom of the phenyl ring, leading to a more defined peptide conformation. This can be advantageous in designing peptides with high receptor selectivity.

p-Chlorophenylalanine (PCPA): A Potent Enzyme Inhibitor

In contrast to the more subtle modulatory role of 3-Cl-Phe, its isomer, p-chlorophenylalanine (PCPA or fenclonine), exhibits a distinct and potent biological activity as an irreversible inhibitor of tryptophan hydroxylase (TPH).[5][6]

  • Mechanism of Action: TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][7] PCPA acts as a suicide inhibitor, binding to the active site of TPH and irreversibly inactivating it. This leads to a profound and long-lasting depletion of serotonin in the brain and peripheral tissues.[5][8]

The following diagram illustrates the serotonin synthesis pathway and the inhibitory action of PCPA.

serotonin_pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin TPH->Five_HTP AADC->Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibits

Caption: Serotonin synthesis pathway and inhibition by PCPA.

  • Applications in Research: Due to its potent effect on serotonin levels, PCPA is widely used as a research tool to investigate the role of serotonin in various physiological and pathological processes, including sleep, mood, and behavior.[5]

Biological Activity of Chlorinated Hydroxyphenylglycine Analogs

The biological activity of chlorinated hydroxyphenylglycine analogs is defined by the specific substitution pattern on the phenyl ring.

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG): A Selective mGlu₅ Receptor Agonist

CHPG is a synthetic derivative of phenylglycine that acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGlu₅).[1]

  • Mechanism of Action: mGlu₅ receptors are G-protein coupled receptors that play a crucial role in modulating excitatory neurotransmission in the central nervous system. CHPG selectively binds to and activates mGlu₅ receptors, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[1] This potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated responses highlights its influence on glutamatergic signaling.[1]

Below is a diagram illustrating the activation of mGlu₅ receptors by CHPG.

mGlu5_pathway cluster_membrane Cell Membrane CHPG CHPG (Agonist) mGlu5 mGlu₅ Receptor CHPG->mGlu5 Binds & Activates Gq Gq protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation TPH_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents setup_assay Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prepare_reagents->setup_assay pre_incubate Pre-incubate at 37°C setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrate & Cofactor) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify 5-HTP (Fluorometry or HPLC) stop_reaction->detection data_analysis Data Analysis (Calculate IC₅₀) detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro TPH inhibition assay.

Protocol 2: Cell-Based Assay for mGlu₅ Receptor Agonist Activity

This protocol is designed to assess the agonist activity of chlorinated hydroxyphenylglycine analogs on mGlu₅ receptors expressed in a cell line.

Objective: To determine the EC₅₀ value of a test compound for mGlu₅ receptor activation.

Materials:

  • A cell line stably expressing the human mGlu₅ receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Test compound (e.g., CHPG as a positive control).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the mGlu₅-expressing cells under standard conditions.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Assay:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading.

    • Using the plate reader's injector, add varying concentrations of the test compound or CHPG to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response observed with a saturating concentration of the positive control.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The biological activities of 3-chlorophenylalanine and chlorinated hydroxyphenylglycine analogs are diverse and highly dependent on their specific chemical structures. While 3-Cl-Phe serves as a valuable tool for modulating the properties of peptides, its isomer, PCPA, is a potent inhibitor of serotonin synthesis. In contrast, chlorinated hydroxyphenylglycine analogs, such as CHPG, can act as selective receptor agonists, and other derivatives are integral components of naturally occurring antibiotics.

This guide provides a framework for understanding and comparing the biological activities of these important classes of non-proteinogenic amino acids. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological profiles of novel analogs. As the field of drug discovery continues to evolve, the strategic use of such unique building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • Chlorohydroxyphenylglycine. (n.d.). Grok.
  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942.
  • Li, T. L., Choroba, O. W., & Spencer, J. B. (2001). Biosynthesis of the di-meta-hydroxyphenylglycine constituent of the vancomycin-group antibiotic chloroeremomycin.
  • Khayrova, A., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2095.
  • Chen, C. H., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 62(11), e00874-18.
  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.
  • Yim, G., Thaker, M. N., Koteva, K., & Wright, G. (2014). Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. The Journal of Antibiotics, 67(1), 31-41.
  • DSM N.V. (2000). Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives.
  • Diksic, M. (2002). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study.
  • Pavlov, A. R., et al. (2009). Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Journal of the American Chemical Society, 131(2), 627-635.
  • Lee, J., et al. (2022). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Molecules, 27(11), 3421.
  • Shaik, A. B., et al. (2021).
  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Request PDF.
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  • Abcam. (n.d.). Amino acid assays and nucleotide synthesis / metabolism assays.
  • Jones, A. T., et al. (2014). Distal phenylalanine modification for enhancing cellular delivery of fluorophores, proteins and quantum dots by cell penetrating peptides. Journal of Controlled Release, 195, 50-59.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
  • 4-Hydroxyphenylglycine. (n.d.). Grok.
  • Naumann, K. (2000). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Jin, J., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 263-267.
  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Nowak, T. S., et al. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Analytical Biochemistry, 136(2), 285-292.
  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties.
  • ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Rudzińska-Szostak, E., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry, 86, 533-541.
  • Jin, J., et al. (2017).
  • Daugulis, O. (2019).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • GenScript. (2021). Insights Into Designing Peptide-Based Libraries for Drug Discovery.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
  • Hruby, V. J., et al. (2011).
  • Rattray, M., et al. (1996). p-Chlorphenylalanine changes serotonin transporter mRNA levels and expression of the gene product. Journal of Neurochemistry, 67(2), 463-472.
  • Ovchinnikova, T. V., et al. (2024). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. MDPI.

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Comparative

A Senior Application Scientist's Guide to Quality Control Standards for N-Methylated Unnatural Amino Acids

Introduction: The Critical Role of N-Methylation and the Imperative for Stringent Quality Control In the landscape of modern drug discovery and peptide science, N-methylated unnatural amino acids represent a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Methylation and the Imperative for Stringent Quality Control

In the landscape of modern drug discovery and peptide science, N-methylated unnatural amino acids represent a cornerstone of innovation. The strategic incorporation of a methyl group onto the backbone amide nitrogen of an amino acid can profoundly enhance the therapeutic potential of a peptide. This single modification can increase proteolytic stability, improve membrane permeability, and fine-tune the conformational properties of a peptide, steering it toward a more "drug-like" profile.[1][2][3] However, the very power of this modification necessitates a rigorous and uncompromising approach to quality control (QC). The success of a research campaign or the viability of a therapeutic candidate hinges on the absolute certainty that the N-methylated amino acid building block is precisely the correct molecule, free from critical impurities.

This guide provides an in-depth comparison of the essential QC standards and analytical methodologies for N-methylated unnatural amino acids. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for establishing a self-validating system to ensure the identity, purity, and structural integrity of these critical reagents.

Part 1: The Three Pillars of Quality Control for N-Methylated Amino Acids

A robust QC strategy for any synthetic building block, especially one as nuanced as an N-methylated amino acid, is built upon three fundamental pillars. Each pillar answers a critical question about the material's quality.

1.1 Identity: Is It the Correct Molecule? Before any other parameter is assessed, one must confirm that the chemical structure of the material is correct. This is the most fundamental quality attribute. For N-methylated amino acids, this means verifying the correct core amino acid structure and confirming the presence and location of the N-methyl group. This is typically achieved through a combination of Mass Spectrometry, for accurate molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy, for unambiguous structural elucidation.[4][5]

1.2 Purity: How Clean is the Sample? Purity is a multi-faceted attribute that describes the proportion of the desired compound relative to any contaminants. For N-methylated amino acids, purity assessment is broken down into two critical sub-categories:

  • Chemical Purity: This refers to the absence of impurities arising from the synthetic process. These can include residual solvents, unreacted starting materials, reagents, or by-products from unintended side reactions.[6][7] Even small amounts of these impurities can interfere with subsequent reactions or biological assays.

  • Stereochemical Purity: This is arguably the most critical purity parameter for any chiral molecule intended for biological applications. It refers to the enantiomeric or diastereomeric excess of the desired stereoisomer. Since biological systems are chiral, the presence of an unwanted stereoisomer can lead to reduced efficacy, altered pharmacology, or even off-target toxicity. This is rigorously assessed using chiral chromatography techniques.[6][8][9]

1.3 Content (Assay): How Much of the Active Molecule is Present? Often confused with purity, content or assay is the measure of the specific amino acid derivative by weight in the supplied material.[4] The remaining mass is typically composed of non-peptidic, non-interfering substances like water and counterions (e.g., trifluoroacetate from purification). Knowing the precise content is essential for accurate weighing and stoichiometry in subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS).

Part 2: A Comparative Guide to Core Analytical Techniques

No single analytical technique is sufficient to address all three pillars of quality control. A multi-faceted approach, leveraging the orthogonal strengths of different methods, provides the highest level of confidence.[1]

Comparative Summary of Core QC Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)
Primary Function Purity assessment and quantification.[10]Identity confirmation and impurity identification.[1]Absolute structure elucidation and conformational analysis.[5]
Key Parameters Measured Chemical Purity (%), Enantiomeric/Diastereomeric Purity (ee/de %).Molecular Weight (Da), Impurity Mass Profile.Chemical Structure, Connectivity, Stereochemistry, Conformational Homogeneity.
Sensitivity High (impurities <0.1%).[10]Extremely High (femtomole to picomole).[10]Lower, requires mg quantities.
Specific Considerations for N-Methylated Amino Acids N-methylation can alter hydrophobicity, requiring method optimization. Chiral separation is mandatory and often challenging.Provides definitive confirmation of methylation (+14.01565 Da).[1] Can identify partially methylated or unmethylated impurities.Unambiguously confirms the N-CH₃ group via a characteristic singlet in the ¹H spectrum.[11][12] 2D NMR confirms atom connectivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity analysis in synthetic chemistry. It separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase.

RP-HPLC is the most common method for determining the purity of synthetic amino acids and peptides.[10] It separates molecules based on their hydrophobicity.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample (e.g., 1 mg/mL in Mobile Phase A) Inject Inject Sample onto C18 RP Column Prep->Inject Gradient Apply Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect UV Detection (210-220 nm) Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity: (Main Peak Area / Total Peak Area) * 100 Integrate->Calculate MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis LC LC Eluent (from RP-HPLC) Ionize Ionization Source (e.g., ESI) LC->Ionize Analyze Mass Analyzer (Measures m/z) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Compare Compare Experimental MW vs. Theoretical MW Spectrum->Compare NMR_Logic cluster_nmr NMR Analysis cluster_info Information Obtained Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C NMR Sample->C13 COSY 2D COSY Sample->COSY HSQC 2D HSQC/HMBC Sample->HSQC Info_H1 Proton Environments & Integration (Confirms N-CH₃ singlet ~2.8-3.2 ppm) H1->Info_H1 Info_C13 Carbon Environments (Confirms number of unique carbons) C13->Info_C13 Info_COSY ¹H-¹H Connectivity (Maps out proton spin systems, e.g., αH to βH) COSY->Info_COSY Info_HSQC ¹H-¹³C Connectivity (Links protons to their attached carbons) HSQC->Info_HSQC Conclusion Unambiguous Structure Confirmed Info_H1->Conclusion Info_C13->Conclusion Info_COSY->Conclusion Info_HSQC->Conclusion Integrated_QC_Workflow cluster_screening Initial Screening cluster_full_qc Full Characterization Start Incoming N-Methylated Unnatural Amino Acid Batch LCMS_Screen LC-MS Analysis Start->LCMS_Screen HPLC_Screen RP-HPLC Purity Screen Start->HPLC_Screen Decision1 Identity & Purity OK? LCMS_Screen->Decision1 HPLC_Screen->Decision1 NMR_Analysis Full NMR Analysis (¹H, ¹³C, 2D) Decision1->NMR_Analysis Yes Fail Batch Rejected/ Further Investigation Decision1->Fail No Chiral_HPLC Chiral HPLC Analysis NMR_Analysis->Chiral_HPLC Content_Analysis Content/Assay (e.g., by AAA or qNMR) Chiral_HPLC->Content_Analysis Decision2 All Specs Met? Content_Analysis->Decision2 Pass Batch Released for Use Decision2->Pass Yes Decision2->Fail No

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